Technical Documentation Center

(R)-4-Amino-3-phenylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-4-Amino-3-phenylbutanoic acid
  • CAS: 35568-36-6

Core Science & Biosynthesis

Foundational

Unraveling the Multifaceted Mechanism of Action of (R)-4-Amino-3-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-4-Amino-3-phenylbutanoic acid, the active enantiomer of phenibut, is a neuropsychotropic agent with a rich history of clinical use in sever...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-phenylbutanoic acid, the active enantiomer of phenibut, is a neuropsychotropic agent with a rich history of clinical use in several Eastern European countries for conditions such as anxiety, insomnia, and post-traumatic stress disorder.[1][2][3][4] Structurally, it is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), with the addition of a phenyl ring at the β-position.[2] This modification significantly enhances its lipophilicity, allowing it to readily cross the blood-brain barrier, a feat GABA itself cannot efficiently achieve.[2][5] While its clinical applications are well-documented, a deep and nuanced understanding of its mechanism of action is crucial for targeted therapeutic development and risk assessment. This technical guide provides an in-depth exploration of the molecular and cellular targets of (R)-4-Amino-3-phenylbutanoic acid, offering a comprehensive overview for the scientific community.

Primary Mechanism of Action: GABAB Receptor Agonism

The principal mechanism through which (R)-4-Amino-3-phenylbutanoic acid exerts its anxiolytic and sedative effects is through its action as a full agonist at the GABAB receptor.[2][3][4][5][6][7][8] GABAB receptors are metabotropic G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream signaling events.

Stereoselectivity and Binding Affinity

A critical aspect of phenibut's pharmacology is its stereoselectivity. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[9][10][11] In contrast, the (S)-enantiomer is largely inactive at the GABAB receptor.[9][10][11] Radioligand binding studies have consistently demonstrated the higher affinity of (R)-phenibut for the GABAB receptor compared to its S-counterpart.[2][10]

CompoundBinding Affinity (Ki, µM) at GABAB Receptor
(R)-phenibut92 ± 3[10][12]
Racemic phenibut177 ± 2[10][12]
Baclofen6.0 ± 1[10][12]

This table summarizes the binding affinities of (R)-phenibut, racemic phenibut, and the structurally similar GABAB agonist baclofen. The lower Ki value for (R)-phenibut compared to the racemate confirms its primary role in GABAB receptor binding. Baclofen, a p-chloro-derivative of phenibut, exhibits a significantly higher affinity.

Downstream Signaling Pathway

Activation of the GABAB receptor by (R)-4-Amino-3-phenylbutanoic acid initiates a series of intracellular events that culminate in neuronal inhibition. This signaling cascade is visually represented in the following diagram:

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_Phenibut (R)-4-Amino-3- phenylbutanoic acid GABAB_R GABA_B Receptor R_Phenibut->GABAB_R Binds and Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel (Ca2+ Influx) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Caption: GABAB Receptor Signaling Pathway of (R)-4-Amino-3-phenylbutanoic acid.

Secondary Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

Beyond its well-established role as a GABAB receptor agonist, (R)-4-Amino-3-phenylbutanoic acid also exhibits a distinct mechanism of action as a ligand for the α2-δ subunit of voltage-gated calcium channels (VDCCs).[5][9][13][14][15][16] This classifies it as a gabapentinoid, similar to drugs like gabapentin and pregabalin.[2]

Binding to the α2-δ Subunit

Both enantiomers of phenibut have been shown to bind to the α2-δ subunit of VDCCs.[2][9] Interestingly, unlike its activity at the GABAB receptor, the affinity for the α2-δ subunit is comparable between the (R)- and (S)-enantiomers.[2][9]

CompoundBinding Affinity (Ki, µM) at α2-δ Subunit of VDCC
(R)-phenibut23[2][9]
(S)-phenibut39[2][9]
Gabapentin0.05[9]

This table illustrates the binding affinities of the phenibut enantiomers and gabapentin for the α2-δ subunit of voltage-gated calcium channels. Notably, both (R)- and (S)-phenibut bind to this target, with (R)-phenibut showing a slightly higher affinity. Gabapentin's affinity is substantially higher.

Functional Consequences of α2-δ Subunit Binding

The α2-δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of the pore-forming α1 subunit of VDCCs.[17] By binding to the α2-δ subunit, (R)-4-Amino-3-phenylbutanoic acid is thought to modulate the activity of these channels, leading to a reduction in the influx of calcium ions into the presynaptic terminal. This, in turn, is believed to decrease the release of excitatory neurotransmitters. This mechanism is thought to contribute to the analgesic and anxiolytic properties of the compound.[9]

Other Potential Mechanisms

While the actions of (R)-4-Amino-3-phenylbutanoic acid at GABAB receptors and the α2-δ subunit of VDCCs are the most well-characterized, some evidence suggests the involvement of other neurotransmitter systems.

Dopaminergic System

Several studies have indicated that phenibut may increase dopamine levels in the striatum.[2][3][4][5][7] The precise mechanism underlying this effect remains to be fully elucidated but may contribute to the reported mood-elevating and nootropic effects of the drug.

GABAA Receptors

There are some reports suggesting that phenibut may also act on GABAA receptors, albeit to a much lesser extent than on GABAB receptors.[3][4][7] However, this interaction is considered weak and likely does not play a significant role in its primary pharmacological effects.

Experimental Protocols for Investigating the Mechanism of Action

To provide a practical framework for researchers, this section outlines key experimental methodologies for elucidating the mechanisms of action of (R)-4-Amino-3-phenylbutanoic acid.

Radioligand Binding Assays

Objective: To determine the binding affinity of (R)-4-Amino-3-phenylbutanoic acid for its target receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex, cerebellum).

  • Incubation: Incubate the membrane preparation with a specific radiolabeled ligand for the target receptor (e.g., [³H]CGP54626 for GABAB receptors, [³H]gabapentin for the α2-δ subunit of VDCCs) and varying concentrations of unlabeled (R)-4-Amino-3-phenylbutanoic acid.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding data using non-linear regression.

Binding_Assay_Workflow Start Start: Rodent Brain Tissue Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and (R)-phenibut Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Determination) Counting->Analysis End End: Binding Affinity Data Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Recordings

Objective: To assess the functional effects of (R)-4-Amino-3-phenylbutanoic acid on neuronal activity.

Methodology:

  • Slice Preparation: Prepare acute brain slices from rodents containing the neurons of interest (e.g., cerebellar Purkinje cells, hippocampal neurons).

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing varying concentrations of (R)-4-Amino-3-phenylbutanoic acid.

  • Data Acquisition: Record changes in membrane potential, holding current, and the frequency and amplitude of synaptic currents.

  • Data Analysis: Analyze the electrophysiological data to determine the effect of the compound on neuronal excitability and synaptic transmission. For example, measure the amplitude of the outward current induced by GABAB receptor activation.[8]

Behavioral Pharmacology Studies

Objective: To evaluate the in vivo effects of (R)-4-Amino-3-phenylbutanoic acid on animal behavior.

Methodology:

  • Animal Models: Utilize established rodent models of anxiety (e.g., elevated plus-maze, light-dark box), depression (e.g., forced swim test), and nociception (e.g., formalin test, tail-flick test).[10][11][18]

  • Drug Administration: Administer (R)-4-Amino-3-phenylbutanoic acid to the animals via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Testing: Conduct the behavioral tests at a specified time after drug administration.

  • Data Collection and Analysis: Quantify the relevant behavioral parameters (e.g., time spent in the open arms of the elevated plus-maze, immobility time in the forced swim test) and compare the results between the drug-treated and vehicle-treated groups.

Conclusion

The mechanism of action of (R)-4-Amino-3-phenylbutanoic acid is multifaceted, with its primary effects mediated through agonism at GABAB receptors and modulation of the α2-δ subunit of voltage-gated calcium channels. These dual actions contribute to its observed anxiolytic, sedative, and potential analgesic properties. Further research into its effects on other neurotransmitter systems, such as dopamine, will provide a more complete understanding of its pharmacological profile. The experimental approaches outlined in this guide offer a robust framework for continued investigation into this intriguing compound and its potential therapeutic applications.

References

  • Smolecule. (2023, August 15). Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98%.
  • TRC. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481.
  • Maze Engineers. (2018, September 6). Phenibut: A Nootropic Needing More Behavioral Studies.
  • World Health Organization. (n.d.). Pre-Review Report: PHENIBUT.
  • American Addiction Centers. (2024, August 23).
  • Wikipedia. (n.d.). Phenibut.
  • A professional manufacturer of chemical&pharmaceutical products. (2026, January 23). The Science Behind 4-Amino-3-phenylbutanoic Acid: A Pharmaceutical Insight.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry, and Behavior, 137, 23–29.
  • Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medical Principles and Clinical Practice, 7(1), 240-247.
  • Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
  • WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134.
  • Irie, K., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
  • ResearchGate. (2025, August 6). Comparative pharmacological activity of optical isomers of phenibut.
  • A professional manufacturer of chemical&pharmaceutical products. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-81.
  • ResearchGate. (2025, August 6). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF.
  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 20, 60–66.
  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 54(1), 12–30.
  • ScienceDirect. (n.d.). Animal Behavior in Psychedelic Research.
  • National Center for Biotechnology Inform
  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of neurogenetics, 26(3-4), 169–176.
  • Shulgina, G. I. (2009). The effects of agonists of ionotropic GABA(A) and metabotropic GABA(B) receptors on learning. Neuroscience and behavioral physiology, 39(3), 223–230.
  • Dolphin, A. C. (2018). Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Open biology, 8(10), 180120.
  • Zvejniece, L., et al. (n.d.). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Semantic Scholar.
  • Stahl, S. M. (2004). [The alpha2delta subunit of the voltage-dependent calcium channel. A new pharmaceutical target for psychiatry and neurology]. Der Nervenarzt, 75(10), 957–960.

Sources

Exploratory

(R)-4-Amino-3-phenylbutanoic Acid: A Technical Guide to its Therapeutic Potential as a GABA Analog

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-Amino-3-phenylbutanoic acid, the R-enantiomer of phenibut, is a gamma-aminobutyric acid (GABA) analog with significant therapeutic potential....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-phenylbutanoic acid, the R-enantiomer of phenibut, is a gamma-aminobutyric acid (GABA) analog with significant therapeutic potential. As a selective GABA_B receptor agonist and a ligand for the α2-δ subunit of voltage-dependent calcium channels, it exhibits a unique pharmacological profile that underpins its anxiolytic, nootropic, and neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical and clinical evidence supporting the benefits of (R)-4-Amino-3-phenylbutanoic acid. Detailed experimental protocols are included to facilitate further research and drug development in this area.

Introduction: The Significance of (R)-4-Amino-3-phenylbutanoic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic application is limited by its inability to efficiently cross the blood-brain barrier. The development of GABA analogs that can penetrate the central nervous system has been a significant focus of neuropharmacology research.[1]

(R)-4-Amino-3-phenylbutanoic acid, also known as (R)-phenibut, is a chiral derivative of GABA.[2] The addition of a phenyl ring to the GABA backbone enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[1] The stereochemistry of the molecule is critical, with the (R)-enantiomer being the pharmacologically active form, demonstrating significantly higher affinity for its primary targets compared to the (S)-enantiomer.[3] This guide will delve into the scientific underpinnings of the therapeutic benefits associated with the (R)-enantiomer.

Enantioselective Synthesis of (R)-4-Amino-3-phenylbutanoic Acid

The therapeutic efficacy of phenibut is primarily attributed to its (R)-enantiomer. Therefore, enantioselective synthesis is crucial for producing a pure, pharmacologically active compound. A variety of synthetic routes have been developed, with a key focus on establishing the chiral center with high enantiomeric excess.

Illustrative Synthetic Pathway: Asymmetric Michael Addition

One effective method involves the asymmetric Michael addition of a malonate to a nitroalkene, followed by a series of transformations to yield the final product. This approach allows for the precise control of the stereochemistry at the C3 position.

Synthesis_Workflow cluster_0 Asymmetric Michael Addition cluster_1 Reduction and Cyclization cluster_2 Hydrolysis A trans-β-nitroolefin D Adduct (R)-4a A->D B S,S'-diphenyldithiomalonate B->D C Chiral Thiourea Catalyst C->D Catalyzes G (R)-β-phenyl-γ-lactam 5a D->G E Zinc Powder, Acetic Acid E->G Reduces & Cyclizes F TiCl3 F->G Catalyzes I (R)-4-Amino-3-phenylbutanoic acid HCl G->I H 6N HCl, Reflux H->I Hydrolyzes

Caption: Enantioselective synthesis of (R)-4-Amino-3-phenylbutanoic acid.

Detailed Experimental Protocol

Step 1: Asymmetric Michael Addition to form Adduct (R)-4a

  • To a solution of trans-β-nitroolefin (1.0 mmol) in a suitable solvent (e.g., toluene) is added S,S'-diphenyldithiomalonate (1.2 mmol).

  • The chiral thiourea catalyst (0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • The crude product is purified by column chromatography to yield the adduct (R)-4a with high enantiomeric excess.

Step 2: Reduction and Cyclization to (R)-β-phenyl-γ-lactam 5a

  • To a solution of the adduct (R)-4a (1.0 mmol) in glacial acetic acid (10 mL) is added freshly activated zinc powder (10 mmol).

  • The resulting suspension is stirred vigorously at 25°C under a nitrogen atmosphere for 1 hour.

  • Titanium(III) chloride (TiCl₃, 0.1 mmol) is then added, and stirring is continued for an additional hour.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography to afford (R)-β-phenyl-γ-lactam 5a.

Step 3: Hydrolysis to (R)-4-Amino-3-phenylbutanoic acid hydrochloride

  • The (R)-β-phenyl-γ-lactam 5a (1.0 mmol) is suspended in 6N hydrochloric acid (15 mL).

  • The mixture is heated to reflux for 3.5 hours.

  • After cooling to room temperature, the aqueous solution is washed with dichloromethane (DCM) to remove any organic impurities.

  • The aqueous phase is then concentrated under reduced pressure to yield (R)-4-Amino-3-phenylbutanoic acid hydrochloride as a white solid. The yield for this final step is typically around 81%.

Mechanism of Action: A Dual-Targeting Approach

(R)-4-Amino-3-phenylbutanoic acid exerts its effects through a dual mechanism of action, primarily targeting GABA_B receptors and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).

GABA_B Receptor Agonism

(R)-phenibut is a full agonist at the GABA_B receptor.[2] The GABA_B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.

GABAB_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane A (R)-4-Amino-3-phenylbutanoic acid B GABA_B Receptor A->B Binds F GABA_B Receptor A->F Binds C G-protein (Gi/o) B->C Activates D Voltage-Dependent Ca2+ Channels (VDCCs) C->D Inhibits E Reduced Neurotransmitter Release (e.g., Glutamate) D->E Leads to G G-protein (Gi/o) F->G Activates H Adenylyl Cyclase G->H Inhibits J GIRK Channels G->J Activates I Reduced cAMP H->I K K+ Efflux J->K L Hyperpolarization K->L

Caption: GABA_B receptor signaling pathway activated by (R)-4-Amino-3-phenylbutanoic acid.

Activation of presynaptic GABA_B receptors inhibits the opening of voltage-dependent calcium channels, thereby reducing the influx of Ca²⁺ and subsequently decreasing the release of excitatory neurotransmitters. Postsynaptically, GABA_B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ and hyperpolarization of the neuronal membrane. Additionally, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Together, these actions result in a reduction of neuronal excitability.

Modulation of Voltage-Dependent Calcium Channels (VDCCs)

(R)-phenibut also binds to the α2-δ subunit of VDCCs, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[4] This interaction is thought to contribute to its analgesic and anxiolytic effects by modulating calcium influx and neurotransmitter release.

Receptor Binding Affinities

The binding affinities of (R)- and (S)-phenibut for their primary targets have been quantified, highlighting the stereoselectivity of the (R)-enantiomer for the GABA_B receptor.

CompoundTargetBinding Affinity (Ki) in µM
(R)-phenibut GABA_B Receptor 92 ± 3
(S)-phenibutGABA_B ReceptorNo significant binding
(R)-phenibut α2-δ subunit of VDCC 23
(S)-phenibutα2-δ subunit of VDCC39
Racemic phenibutGABA_B Receptor177 ± 2
Baclofen (reference)GABA_B Receptor6.0 ± 1
Gabapentin (reference)α2-δ subunit of VDCC0.05

Data compiled from Zvejniece et al. (2015) and Dambrova et al. (2008).[4][5]

Therapeutic Benefits: Preclinical and Clinical Evidence

The dual mechanism of action of (R)-4-Amino-3-phenylbutanoic acid translates into a range of potential therapeutic benefits, primarily centered around its anxiolytic, nootropic, and neuroprotective effects.

Anxiolytic Effects

Preclinical studies in rodent models of anxiety have demonstrated the anxiolytic potential of phenibut. The elevated plus-maze is a standard behavioral assay used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "anxiety-provoking" arms of the maze. While specific quantitative data for the (R)-enantiomer is limited in publicly accessible literature, studies on the racemic mixture have shown anxiolytic effects.[6]

Clinically, phenibut has been used in some countries for the treatment of anxiety, tension, and fear.[2][7] A systematic review of clinical trials reported that at therapeutic doses (typically 250-750 mg per day), phenibut is generally well-tolerated, with somnolence being the most common side effect.[7] However, it is important to note that much of the clinical research has been conducted in Eastern European countries and may not meet the rigorous standards of regulatory bodies in other regions.

Nootropic and Neuroprotective Effects

Phenibut has been reported to possess nootropic (cognition-enhancing) and neuroprotective properties.[2] These effects are thought to be mediated, in part, by its ability to modulate neuronal activity and potentially protect against excitotoxicity. Further research is needed to fully elucidate the mechanisms underlying these effects and to establish their clinical relevance.

Experimental Protocols for Biological Evaluation

To further investigate the pharmacological properties of (R)-4-Amino-3-phenylbutanoic acid, a variety of in vitro and in vivo assays can be employed.

In Vitro Functional Assay: HTRF cAMP Assay for GABA_B Receptor Activation

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of adenylyl cyclase activity following GABA_B receptor activation.

Principle: This is a competitive immunoassay between cAMP produced by the cells and a fluorescently labeled cAMP tracer (d2) for a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate). Activation of the Gi/o-coupled GABA_B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This results in an increased HTRF signal, as more of the labeled tracer can bind to the antibody.

Materials:

  • HEK293 cells stably expressing the human GABA_B receptor.

  • cAMP HTRF assay kit (e.g., from Cisbio).

  • Forskolin (to stimulate adenylyl cyclase).

  • (R)-4-Amino-3-phenylbutanoic acid and other test compounds.

  • Cell culture medium and reagents.

  • Microplate reader capable of HTRF detection.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-GABA_B cells. Resuspend the cells in assay buffer at the desired concentration.

  • Compound Preparation: Prepare serial dilutions of (R)-4-Amino-3-phenylbutanoic acid and control compounds.

  • Assay Plate Setup:

    • Add cells to the wells of a microplate.

    • Add the test compounds and forskolin to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (anti-cAMP cryptate and cAMP-d2) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. The signal is inversely proportional to the amount of cAMP produced. Determine the EC50 value for (R)-4-Amino-3-phenylbutanoic acid.

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol outlines the use of the elevated plus maze to assess the anxiolytic effects of (R)-4-Amino-3-phenylbutanoic acid in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer (R)-4-Amino-3-phenylbutanoic acid or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. Allow for an appropriate pre-treatment time (e.g., 30 minutes for i.p.).

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Score the time spent in the open arms and closed arms.

    • Calculate the percentage of time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Conclusion and Future Directions

(R)-4-Amino-3-phenylbutanoic acid is a promising GABA analog with a well-defined mechanism of action and a range of potential therapeutic benefits. Its stereoselective activity at GABA_B receptors and the α2-δ subunit of VDCCs provides a solid foundation for its anxiolytic, nootropic, and neuroprotective properties. The experimental protocols detailed in this guide offer a framework for researchers to further explore its pharmacological profile and therapeutic potential.

Future research should focus on:

  • Conducting rigorous, well-controlled clinical trials to definitively establish the efficacy and safety of the pure (R)-enantiomer for specific indications such as anxiety disorders and insomnia.

  • Further elucidating the downstream signaling pathways and molecular mechanisms underlying its nootropic and neuroprotective effects.

  • Investigating its potential in other neurological and psychiatric disorders where GABAergic dysfunction is implicated.

By continuing to build upon the existing scientific knowledge, the full therapeutic potential of (R)-4-Amino-3-phenylbutanoic acid can be realized, potentially leading to the development of novel and effective treatments for a range of central nervous system disorders.

References

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 83-89.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of the VDCC and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 83-89.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • Borodkina, L. E., et al. (2009). Anxiolytic effect of phenibut in the elevated plus-maze test in rats with different typological characteristics of higher nervous activity. Bulletin of experimental biology and medicine, 148(4), 552-554.
  • Kupats, E., Vrublevska, J., Zvejniece, B., et al. (2020). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591-596.
  • Kupats, E., Vrublevska, J., Zvejniece, B., Vavers, E., Stelfa, G., Zvejniece, L., & Dambrova, M. (2020). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports.
  • Cisbio Bioassays. (n.d.). cAMP Gs HTRF Kit. Retrieved from [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167.
  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2014). International Journal of Organic Chemistry, 4(3), 227-233.
  • Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. (2023). ChemRxiv.
  • CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride. (2015).
  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2013). Frontiers in Cellular Neuroscience, 7, 169.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134.
  • GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. (2018). PubMed.
  • New Multicomponent Reaction for the Direct Synthesis of β-Aryl-γ-nitroesters Promoted by Hydrotalcite-Derived. (2016). SciSpace.
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2011). JoVE (Journal of Visualized Experiments), (50), e2335.
  • Electrophysiology of ionotropic GABA receptors. (2021). Cellular and Molecular Life Sciences, 78(14), 5447-5487.
  • cAMP - Guide to optimizing agonists of Gαs. (n.d.). Revvity.
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). Molecules, 25(5), 1226.
  • Principles of the HTRF cAMP Assay. (2012). Assay Guidance Manual.
  • p
  • HTRF® package insert cAMP HiRange General inform

Sources

Foundational

A Comprehensive Technical Guide to (R)-4-Amino-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding the Significance of (R)-4-Amino-3-phenylbutanoic Acid (R)-4-Amino-3-phenylbutanoic acid, the R-enantiomer of phenibut, is a chiral mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Significance of (R)-4-Amino-3-phenylbutanoic Acid

(R)-4-Amino-3-phenylbutanoic acid, the R-enantiomer of phenibut, is a chiral molecule of significant interest in the fields of neuroscience and pharmacology. Unlike its S-enantiomer, the R-isomer is the biologically active form, primarily exerting its effects as a gamma-aminobutyric acid (GABA) analogue. Developed in the Soviet Union in the 1960s, the racemic mixture, phenibut, has been used clinically in several Eastern European countries to treat a range of conditions including anxiety, insomnia, depression, and post-traumatic stress disorder.[1][2] However, the nuanced understanding of its stereochemistry reveals that the therapeutic and research value lies predominantly with the (R)-enantiomer.

This guide provides a deep dive into the technical aspects of (R)-4-Amino-3-phenylbutanoic acid, from its fundamental chemical identity to its complex pharmacology and its applications in modern drug discovery. As a Senior Application Scientist, the following sections are structured to not only present data but to also provide the underlying scientific rationale for its synthesis, analysis, and utility in a research and development context.

I. Core Identification and Physicochemical Properties

Accurate identification is the bedrock of any scientific investigation. The Chemical Abstracts Service (CAS) number for (R)-4-Amino-3-phenylbutanoic acid is 35568-36-6 .[3][4] It is crucial to distinguish this from the CAS number of the racemic mixture (phenibut), which is 1078-21-3.[5][6]

Synonyms:

  • (R)-Phenibut

  • (3R)-4-amino-3-phenylbutanoic acid[7]

  • R-(-)-beta-Phenyl-gaba[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (R)-4-Amino-3-phenylbutanoic acid and its common salt forms. This data is essential for designing experimental protocols, including formulation for in vitro and in vivo studies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[3][7]
Molecular Weight 179.22 g/mol [6][7]
Appearance Colorless to light yellow solid[3]
Melting Point (Racemate) 250-253 °C (decomposes)[5]
Melting Point (HCl Salt) 194-201 °C[8]
Solubility (HCl Salt) Slightly soluble in DMSO and Methanol[8]

II. Pharmacology and Mechanism of Action: A Dual-Target Ligand

The pharmacological activity of (R)-4-Amino-3-phenylbutanoic acid is primarily attributed to its interaction with two key targets in the central nervous system: the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels.[7][9]

GABAB Receptor Agonism

(R)-4-Amino-3-phenylbutanoic acid is a full agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR) responsible for mediating slow and prolonged inhibitory neurotransmission.[9][10] The (R)-enantiomer has a significantly higher binding affinity for the GABA-B receptor than the (S)-enantiomer, making it the pharmacologically active isomer at this target.[9]

Signaling Pathway:

Activation of the GABA-B receptor by (R)-4-Amino-3-phenylbutanoic acid initiates a cascade of intracellular events mediated by the Gαi/o subunit of the G-protein.[10] This leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[10]

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit of the G-protein directly activates these channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.[10][11]

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits the opening of VGCCs, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters from the presynaptic terminal.[10][12]

GABAB_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects R_Phenibut (R)-4-Amino-3-phenylbutanoic acid GABAB_R GABAB Receptor (Gαi/o-coupled) R_Phenibut->GABAB_R G_Protein G-Protein GABAB_R->G_Protein GIRK GIRK Channel (K+) G_Protein->GIRK VGCC VGCC (Ca2+) G_Protein->VGCC AC Adenylyl Cyclase G_Protein->AC K_efflux K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) cAMP cAMP AC->cAMP ATP ATP PKA ↓ PKA Activity

Caption: GABAB Receptor Signaling Pathway of (R)-4-Amino-3-phenylbutanoic acid.

Voltage-Gated Calcium Channel α2δ Subunit Modulation

In addition to its action at the GABA-B receptor, (R)-4-Amino-3-phenylbutanoic acid also binds to the α2δ subunit of voltage-gated calcium channels.[9][13] This is a mechanism it shares with the gabapentinoid drugs, such as gabapentin and pregabalin.[14] The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of VGCCs.[14] By binding to the α2δ-1 subunit, (R)-4-Amino-3-phenylbutanoic acid can reduce the influx of calcium into neurons, thereby decreasing the release of excitatory neurotransmitters.

III. Synthesis and Chiral Separation

The synthesis of enantiomerically pure (R)-4-Amino-3-phenylbutanoic acid is a key challenge for its use in research and development. The two main strategies are asymmetric synthesis and resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to stereoselectively produce the desired (R)-enantiomer.[7] One common approach involves the use of chiral starting materials, such as (R)-phenylalanine, which can be chemically modified to yield the target compound.[7]

Resolution of Racemic Phenibut

The racemic mixture of phenibut can be synthesized through various methods, such as the one described in Chinese patent CN102115450A, which uses benzaldehyde and ethyl acetoacetate as starting materials.[15] The resulting racemate can then be resolved into its individual enantiomers. A classical method for this is fractional crystallization using a chiral resolving agent, such as cinchonidine or α-methylbenzylamine.[2]

Chiral High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

Chiral HPLC is a powerful technique for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers.

Experimental Protocol: Analytical Chiral HPLC

The following is a representative protocol for the analytical separation of phenibut enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

  • Column: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often a good starting point for method development.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best resolution and retention times.

  • Additive: A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound or diethylamine for a basic compound) can be added to the mobile phase to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducible results.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The CSP provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

  • Mobile Phase Composition: The polarity of the mobile phase affects the retention of the analytes on the column. By optimizing the mobile phase, the interaction between the analytes and the CSP can be fine-tuned to achieve optimal separation.

  • Additives: Additives can suppress the ionization of acidic or basic functional groups on the analyte or the stationary phase, which can lead to improved peak shape and resolution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Phenibut Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column Chiral Column Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Result Enantiomeric Purity (%) Integration->Result

Caption: A typical workflow for chiral HPLC analysis.

IV. Applications in Drug Development and Research

The well-defined pharmacology of (R)-4-Amino-3-phenylbutanoic acid makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics.

Research Applications:
  • Probing the GABA-B Receptor: As a selective GABA-B receptor agonist, it can be used to study the physiological roles of this receptor in various neuronal circuits and behaviors.

  • Investigating Neurological Disorders: It can be used in animal models of anxiety, depression, epilepsy, and other neurological disorders to investigate the therapeutic potential of targeting the GABA-B receptor.[2]

Drug Development Potential:
  • Anxiolytics and Hypnotics: Its anxiolytic and sedative properties make it a lead compound for the development of new treatments for anxiety disorders and insomnia.

  • Neuroprotective Agents: Some studies suggest that it may have neuroprotective effects, which could be explored for the treatment of neurodegenerative diseases.[7][8]

  • Treatment of Substance Use Disorders: The modulation of the GABAergic system is a key strategy in the treatment of addiction.

V. Conclusion and Future Perspectives

(R)-4-Amino-3-phenylbutanoic acid is a fascinating molecule with a rich history and significant potential for future research and drug development. Its stereospecific interaction with the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels provides a clear mechanism of action that can be exploited for therapeutic benefit. As our understanding of the complexities of the central nervous system grows, so too will the opportunities to leverage the unique properties of this compound to address unmet medical needs. This guide has provided a comprehensive overview of its technical aspects, from its fundamental properties to its practical applications, with the aim of empowering researchers and drug developers to unlock its full potential.

References

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

  • O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • ChemBK. (2024, April 9). (R)-4-Amino-3-phenylbutanoic acid. [Link]

  • Shimadzu. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid, (R)-. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved February 2, 2026, from [Link]

  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(4), e226. [Link]

  • 2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • American Addiction Centers. (2024, August 23). Phenibut Addiction, Side Effects, Withdrawal, and Treatment. [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current topics in behavioral neurosciences, 10.1007/7854_2020_129. [Link]

  • Ahuja, N., & Sharma, M. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case reports in psychiatry, 2018, 9864285. [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved February 2, 2026, from [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1830. [Link]

Sources

Exploratory

(R)-4-Amino-3-phenylbutanoic acid molecular weight and formula

An In-depth Technical Guide to (R)-4-Amino-3-phenylbutanoic Acid Abstract (R)-4-Amino-3-phenylbutanoic acid, the pharmacologically active enantiomer of phenibut, is a significant molecule in neuroscience and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-4-Amino-3-phenylbutanoic Acid

Abstract

(R)-4-Amino-3-phenylbutanoic acid, the pharmacologically active enantiomer of phenibut, is a significant molecule in neuroscience and medicinal chemistry. As a potent and selective GABAB receptor agonist, it serves as a valuable research tool and a precursor for drug development targeting a range of neurological conditions. This technical guide provides a comprehensive overview of its core physicochemical properties, synthesis, analytical characterization, pharmacological activity, and applications. Detailed experimental protocols and mechanistic diagrams are included to support researchers and drug development professionals in their work with this compound.

Introduction

(R)-4-Amino-3-phenylbutanoic acid is a chiral derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] The addition of a phenyl ring at the β-position significantly enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than GABA itself.[1] This compound is the (R)-enantiomer of phenibut, a neuropsychotropic drug developed in the Soviet Union in the 1960s with anxiolytic and nootropic effects.[2][3]

Scientific research has demonstrated that the pharmacological activity of racemic phenibut resides almost exclusively in the (R)-enantiomer.[4] (R)-4-Amino-3-phenylbutanoic acid functions primarily as a full agonist at the GABAB receptor, exhibiting greater potency than its (S)-counterpart.[4][5] This stereospecific activity makes the pure (R)-enantiomer a more precise tool for pharmacological studies and a potentially more effective therapeutic agent with a reduced metabolic load compared to the racemic mixture. This guide serves as a technical resource for professionals working with this compound, offering detailed methodologies and scientific rationale.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, formulation, and analysis. Key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name (3R)-4-amino-3-phenylbutanoic acid[6]
Synonyms (R)-phenibut, R-(-)-beta-Phenyl-gaba[5][6]
CAS Number 35568-36-6[5][6]
Molecular Formula C10H13NO2[5][6][7][8]
Molecular Weight 179.22 g/mol [5][6][7][8]
Appearance Colorless to light yellow solid
Solubility Good solubility in water. The free base is soluble in DMSO at 35 mg/mL.[7]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-4-Amino-3-phenylbutanoic acid requires stereoselective methods. One common approach involves the hydrolysis of a chiral precursor. An alternative, though more complex, route starts from achiral materials like benzaldehyde and employs multi-step synthesis.[9]

Synthetic Workflow: Hydrolysis of Chiral Precursor

A straightforward method for producing 4-amino-3-phenylbutanoic acid is the acid hydrolysis of 4-phenyl-2-pyrrolidinone.[10][11] To obtain the specific (R)-enantiomer, this synthesis would necessitate starting with the enantiomerically pure (R)-4-phenyl-2-pyrrolidinone.

A (R)-4-phenyl-2-pyrrolidinone B Reflux in 6M HCl A->B Add C Reaction Mixture B->C Heat (12h) D Solvent Removal (Evaporation) C->D Cool E (R)-4-Amino-3-phenylbutanoic acid HCl D->E Isolate cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron R_Phenibut (R)-4-Amino-3- phenylbutanoic acid GABAB_R_pre GABAB Receptor R_Phenibut->GABAB_R_pre binds GABAB_R_post GABAB Receptor G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates Ca_channel Ca²⁺ Channel (Inhibited) G_protein_pre->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle reduces Ca²⁺ influx Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft reduces release G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates K_channel K⁺ Channel (Activated) G_protein_post->K_channel activates Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization K⁺ efflux

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Phenibut (β-Phenyl-γ-aminobutyric acid)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s. Initially designed as a no...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s. Initially designed as a non-sedating tranquilizer for cosmonauts, its unique pharmacological profile, characterized by both anxiolytic and nootropic properties, has led to its continued clinical use in Russia and several Eastern European countries. This guide provides a comprehensive technical overview of phenibut's discovery, synthesis, and complex mechanism of action. We will explore its dual activity as a GABA-B receptor agonist and a gabapentinoid, binding to the α2-δ subunit of voltage-dependent calcium channels. Furthermore, this document details its historical trajectory from a tool for managing stress in extreme environments to its modern-day status as a prescription medication in some nations and an unregulated nootropic supplement in others, a situation that raises significant public health considerations.

Genesis and Chemical Synthesis

Discovery in the Soviet Union

Phenibut was first synthesized at the A. I. Herzen Leningrad Pedagogical Institute in the USSR by a team led by Professor Vsevolod Perekalin.[1][2] The research, conducted in the 1960s, was driven by the need for a psychotropic agent that could alleviate the profound stress experienced by cosmonauts without impairing cognitive function or performance—a significant drawback of conventional tranquilizers.[3][4][5][6] The compound was subsequently tested at the Institute of Experimental Medicine, USSR Academy of Medical Sciences, and introduced into Soviet clinical practice.[1] Initially known by the name "phenigamma," it was lauded for its ability to reduce anxiety and fear while simultaneously improving cognitive indicators such as attention and memory.[2][7]

Rationale of Molecular Design

The core challenge phenibut's creators sought to overcome was the poor blood-brain barrier (BBB) permeability of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By strategically adding a phenyl ring to the GABA backbone at the β-position, the molecule's lipophilicity was increased, enabling it to effectively cross the BBB.[1][4][8] This structural modification is the key to phenibut's central nervous system activity. It is structurally analogous to other GABA derivatives, most notably baclofen (β-(4-chlorophenyl)-GABA), from which it differs only by the absence of a chlorine atom on the phenyl ring.[1][8][9]

cluster_0 Structural Analogs GABA GABA (γ-Aminobutyric Acid) Phenibut Phenibut (β-Phenyl-GABA) GABA->Phenibut + Phenyl Ring at β-position (Improves BBB Permeability) Baclofen Baclofen (β-(4-chlorophenyl)-GABA) Phenibut->Baclofen + Chlorine at para-position

Caption: Structural relationship of Phenibut to GABA and Baclofen.

Chemical Synthesis Pathway

The production of phenibut is a multi-stage process.[7][10] A common synthesis route involves the initial creation of diethyl benzalmalonate, which is then converted to diethyl cyanobenzylmalonate. Subsequent reduction of the cyano group with hydrogen, often using a Raney nickel catalyst, yields 4-phenyl-3-carbethoxypyrrolidone-2. The final step involves hydrolysis and decarboxylation of this intermediate in a strong acidic medium, such as hydrochloric acid, to produce the final phenibut molecule.[7][10][11]

A Benzaldehyde + Diethyl Malonate B Diethyl Benzalmalonate A->B Condensation C Diethyl Cyanobenzylmalonate B->C Cyanation D 4-Phenyl-3-carbethoxypyrrolidone-2 C->D Catalytic Hydrogenation (Reduction) E Phenibut D->E Acid Hydrolysis & Decarboxylation

Caption: High-level overview of a phenibut chemical synthesis workflow.

Pharmacological Profile

Phenibut exhibits a complex pharmacological profile, acting on multiple neuronal targets. Its primary effects are mediated through a dual mechanism involving both GABAergic and calcium channel modulation.

Primary Mechanism: GABA-B Receptor Agonism

Phenibut functions as a full agonist of the GABA-B receptor.[1][8][12] This action is similar to that of baclofen and gamma-hydroxybutyrate (GHB).[1][12] Agonism at the G-protein coupled GABA-B receptors leads to an inhibitory effect on neurotransmission, contributing to phenibut's anxiolytic, sedative, and muscle-relaxant properties.[2][8]

The pharmacological activity is stereoselective. The (R)-enantiomer of phenibut is the primary active component at the GABA-B receptor, displaying an affinity over 100 times greater than the (S)-enantiomer.[1] Racemic phenibut is used clinically, but its GABA-B-mediated effects are almost entirely attributable to (R)-phenibut.[13]

Secondary Mechanism: Gabapentinoid Activity

In addition to its GABAergic action, phenibut binds to and blocks the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][14] This classifies it as a gabapentinoid, similar to gabapentin and pregabalin.[1] This mechanism is crucial to its overall pharmacological profile and is believed to contribute significantly to its analgesic and anxiolytic effects.[14][15][16] Unlike its action at the GABA-B receptor, both (R)- and (S)-phenibut bind to the α2-δ subunit with similar affinity.[1] Research suggests that the binding affinity of (R)-phenibut for the α2-δ subunit is approximately four times higher than its affinity for the GABA-B receptor.[14]

cluster_GABA GABAergic System cluster_VDCC Calcium Channels Phenibut Phenibut GABA_B GABA-B Receptor Phenibut->GABA_B Agonism (R-enantiomer) VDCC α2-δ Subunit of VDCC Phenibut->VDCC Blockade (Both enantiomers) Inhibition Neuronal Inhibition (Anxiolysis, Sedation) GABA_B->Inhibition Calcium Reduced Calcium Influx VDCC->Calcium

Caption: Dual mechanism of action of Phenibut on neuronal receptors.

Other Pharmacodynamic Effects
  • Dopaminergic System: Some studies, primarily from Russian literature, report that phenibut can increase dopamine levels in the brain.[1][2][17] This effect may underlie the mild stimulatory and mood-enhancing properties reported at lower doses.[1][18]

  • GABA-A Receptors: Phenibut exhibits some, albeit much weaker, agonist activity at GABA-A receptors.[2][12][17][19][20]

  • β-phenethylamine (PEA) Antagonism: It has also been shown to antagonize the effects of PEA, a putative endogenous anxiogenic compound.[2][19][20]

Pharmacokinetic Properties

The pharmacokinetic profile of phenibut is summarized in the table below.

ParameterValueCitation(s)
Bioavailability ≥63% (at 250 mg)[1]
Metabolism Minimal, primarily in the liver[1]
Metabolites Inactive[1]
Onset of Action 2–4 hours (Oral)[1]
Elimination Half-life 5.3 hours (at 250 mg)[1]
Duration of Action 15–24 hours (dose-dependent)[1]
Excretion ~63% unchanged in urine[1]

Historical and Modern Applications

The Cosmonaut's Tranquilizer

The most famous application of phenibut was its inclusion in the medical kits of Soviet cosmonauts.[3][12][17] Its unique ability to quell anxiety without inducing significant sedation or cognitive impairment made it an ideal agent for individuals operating in high-stress, high-performance environments like space travel.[3][4][5]

Clinical Use in Russia and Eastern Europe

Phenibut remains a prescription medication in Russia, Ukraine, Belarus, Kazakhstan, and Latvia.[1] It is used to treat a wide array of conditions, including:

  • Anxiety and tension[1][2][19]

  • Insomnia and sleep disturbances[1][2]

  • Asthenia (weakness or lack of energy)[1][7]

  • Post-traumatic stress disorder (PTSD)[1][12]

  • Alcohol withdrawal syndrome[1][18]

  • Stuttering and tics[1]

  • Vestibular disorders and Ménière's disease[1][12]

Emergence as a Nootropic and Regulatory Challenges

In the United States and most of Europe, phenibut is not approved for clinical use.[1][8] Despite this, it is widely available for purchase online, where it is marketed as a nootropic ("smart drug") or dietary supplement for stress relief, social anxiety, and cognitive enhancement.[1][12][17][21] This lack of regulation has led to concerns about its potential for misuse, dependence, and withdrawal.[1][3] Reports to poison control centers in the U.S. regarding phenibut exposure have increased significantly since 2015.[3][12] Consequently, some jurisdictions have moved to control its sale; it is a controlled substance in Australia and has been banned in several European countries.[1][18]

Experimental Protocols

Protocol: Competitive Binding Assay for α2-δ Subunit Affinity

This protocol describes a method to determine the binding affinity of phenibut enantiomers for the α2-δ subunit of voltage-dependent calcium channels, based on methodologies used for gabapentinoids.[14][15][16]

Objective: To quantify the inhibitory constant (Ki) of (R)-phenibut and (S)-phenibut for the α2-δ subunit using a radioligand binding assay.

Materials:

  • Membrane preparations from rat brain cortex (rich in α2-δ subunits).

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.

  • Test compounds: (R)-phenibut, (S)-phenibut.

  • Unlabeled gabapentin (for non-specific binding determination).

  • Assay Buffer: HEPES buffer, pH 7.4.

  • Scintillation vials and liquid scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-Gabapentin (e.g., 5 nM), and varying concentrations of the test compound (e.g., 10⁻⁹ M to 10⁻³ M of (R)-phenibut or (S)-phenibut).

  • Controls:

    • Total Binding: Membrane + [³H]-Gabapentin + buffer (no competitor).

    • Non-specific Binding (NSB): Membrane + [³H]-Gabapentin + a high concentration of unlabeled gabapentin (e.g., 100 µM).

  • Incubation: Incubate all tubes at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Phenibut represents a fascinating case study in pharmaceutical development, originating from the unique demands of the Soviet space program. Its intelligent design, which allows it to penetrate the blood-brain barrier and act on central GABAergic systems, is a testament to the ingenuity of its creators. The subsequent elucidation of its dual mechanism of action as both a GABA-B agonist and a gabapentinoid provides a clear rationale for its observed anxiolytic and nootropic effects. While it remains a valuable therapeutic agent in several countries, its unregulated availability in others highlights the significant challenges posed by the global online marketplace for psychoactive substances. Further research is warranted to fully understand its long-term effects and to develop evidence-based strategies for managing its misuse and dependence.

References

  • Title: Phenibut - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phenibut Use and Withdrawal - ToxTalks Source: ToxTalks URL: [Link]

  • Title: Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug Source: PubMed URL: [Link]

  • Title: Phenibut, a GABA B Agonist, Detected in a Fatality Source: Oxford Academic URL: [Link]

  • Title: Exploring Phenibut: History, Mechanisms, Side Effects, and Risks Source: Heal Behavioral Health URL: [Link]

  • Title: Phenibut, the Gas Station Gabapentinoid and GABA(B) Agonist Source: Psychopharmacology Institute URL: [Link]

  • Title: Phenibut Source: Virginia Department of Health URL: [Link]

  • Title: What Is Phenibut? About the Russian Cosmonaut Drug People Take to Reduce Anxiety Source: Discover Magazine URL: [Link]

  • Title: Phenibut: A Guide to History, Side Effects & Risk of Addiction Source: American Addiction Centers URL: [Link]

  • Title: Unedited - Advance copy Pre-Review Report: PHENIBUT Source: World Health Organization URL: [Link]

  • Title: Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug Source: PMC URL: [Link]

  • Title: Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug Source: ResearchGate URL: [Link]

  • Title: R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects Source: PubMed URL: [Link]

  • Title: This unregulated Russian drug is harming Americans Source: MDLinx URL: [Link]

  • Title: Phenibut: A Nootropic Needing More Behavioral Studies Source: Maze Engineers URL: [Link]

  • Title: R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects Source: Semantic Scholar URL: [Link]

  • Title: R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF Source: ResearchGate URL: [Link]

  • Title: Phenibut: A drug with one too many "buts" Source: PubMed URL: [Link]

  • Title: Soviet Cosmonauts Medical Kit : r/Nootropics Source: Reddit URL: [Link]

  • Title: EA026591B1 - Method for obtaining phenibut production semi-products Source: Google Patents URL
  • Title: Cheap ecstasy-style party drug used by Putin's soldiers becoming problem in UK Source: The Mirror URL: [Link]

Sources

Exploratory

Technical Whitepaper: (R)-4-Amino-3-phenylbutanoic Acid [(R)-Phenibut] in Cognitive & Behavioral Research

Executive Summary (R)-4-Amino-3-phenylbutanoic acid (commonly known as (R)-Phenibut or (R)- -phenyl-GABA) represents a unique pharmacophore in cognitive enhancement research due to its dual mechanism of action. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Amino-3-phenylbutanoic acid (commonly known as (R)-Phenibut or (R)-


-phenyl-GABA) represents a unique pharmacophore in cognitive enhancement research due to its dual mechanism of action. Unlike its structural analogs baclofen (a selective GABA-B agonist) and gabapentin (a selective 

ligand), (R)-Phenibut possesses a mixed pharmacological profile that modulates both synaptic inhibition and voltage-gated calcium channel trafficking.

This technical guide delineates the specific utility of the (R)-enantiomer in preclinical models of cognition. It moves beyond generic descriptions to provide validated binding data, precise experimental protocols for memory assessment, and a critical analysis of the "nootropic window"—the dose range where cognitive enhancement occurs without sedative confounding.

Pharmacological Profile & Stereoselectivity[1][2]

The Criticality of Enantiomeric Resolution

Phenibut is typically synthesized as a racemic mixture; however, for rigorous research, the resolution of the (R)-enantiomer is non-negotiable. The biological activity relevant to cognitive modulation is almost exclusively resident in the (R)-isomer.

  • (R)-Phenibut (Eutomer): Acts as a GABA-B agonist and a voltage-dependent calcium channel (VDCC)

    
     subunit ligand.[1][2][3][4]
    
  • (S)-Phenibut (Distomer): Does not bind GABA-B receptors effectively (Ki > 1 mM) but retains weak affinity for the

    
     subunit.
    

Using racemic phenibut confounds data interpretation because the (S)-isomer contributes to calcium channel modulation without the synergistic GABAergic inhibition, potentially altering the behavioral phenotype.

Mechanism of Action: The Dual-Ligand Hypothesis

(R)-Phenibut functions as a mimetic of


-aminobutyric acid (GABA) with a phenyl ring at the 

-position. This lipophilic modification facilitates blood-brain barrier (BBB) penetration but also alters receptor binding kinetics compared to endogenous GABA.

Table 1: Comparative Binding Affinities (Ki) in Rat Brain Membrane Preparations

CompoundTarget: GABA-B Receptor (

)
Target: VDCC

Subunit (

)
Functional Classification
(R)-Phenibut 92

M
23

M
Dual Agonist / Ligand
(S)-Phenibut> 1000

M
39

M
Weak

Ligand
(R)-Baclofen6

M
156

M
Selective GABA-B Agonist
Gabapentin> 1000

M
0.05

M
Selective

Ligand

Data synthesized from Dambrova et al. (2015) and Lapin (2001).

Signal Transduction Pathways

The cognitive effects of (R)-Phenibut are hypothesized to stem from a reduction in background "neural noise" (anxiety) via GABA-B, coupled with the modulation of excitatory neurotransmitter release via presynaptic Calcium channels.

G Phenibut (R)-Phenibut GABAB GABA-B Receptor (Metabotropic) Phenibut->GABAB Agonist (Ki ~92uM) VDCC VDCC (alpha2-delta) (Presynaptic) Phenibut->VDCC Ligand (Ki ~23uM) Gi Gi/o Protein GABAB->Gi Activates CaInflux Ca2+ Influx VDCC->CaInflux Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Anxiety Anxiolysis & Stress Resilience cAMP->Anxiety Modulates GluRelease Glutamate/Substance P Release CaInflux->GluRelease Reduces GluRelease->Anxiety Modulates Cognition Cognitive Facilitation (Nootropic Effect) Anxiety->Cognition Disinhibition of Learning Pathways

Figure 1: Dual signaling pathway of (R)-Phenibut. Note the convergence on anxiety reduction as a precursor to cognitive facilitation.

Experimental Protocols for Cognitive Assessment

To assess the nootropic potential of (R)-Phenibut, researchers must distinguish between sedation (at high doses) and cognitive enhancement (at low doses). The following protocols are optimized for Wistar rats (200-250g).

Dosing Strategy
  • Vehicle: Saline (0.9% NaCl) or Distilled Water (pH adjusted to 7.0-7.4).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • The Nootropic Window: 5 mg/kg – 20 mg/kg (i.p.).

    • Note: Doses >50 mg/kg typically induce sedation and motor incoordination, confounding cognitive tests.

Passive Avoidance Test (Step-Through)

This test evaluates long-term memory retention based on the association of a dark environment with an aversive stimulus.

Protocol Workflow:

  • Apparatus Setup: Two compartments (Light/Dark) separated by a guillotine door. The dark compartment has an electrified grid floor.

  • Habituation (Day 1):

    • Place rat in Light chamber.

    • After 30s, open door.

    • Allow rat to explore. If it enters Dark, remove immediately.

  • Training (Day 2):

    • Administer (R)-Phenibut (e.g., 10 mg/kg) or Vehicle 60 mins prior to testing.

    • Place rat in Light chamber. Open door after 30s.

    • When rat enters Dark chamber (all 4 paws), close door immediately.

    • Deliver foot shock (0.6 mA for 3s).

    • Return rat to home cage.

  • Retention Test (Day 3 - 24h later):

    • Place rat in Light chamber. Open door.

    • Measure Latency: Time taken to enter the Dark chamber (Max cut-off: 300s).

    • Interpretation: Increased latency in the treated group vs. control indicates improved memory retention.[5]

Elevated Plus Maze (EPM)

While primarily an anxiety model, the EPM validates that cognitive improvements are not solely due to sedation.

  • Metric: Time spent in Open Arms vs. Closed Arms.

  • Validation: A true nootropic effect should show increased Open Arm time (anxiolysis) without a decrease in Total Arm Entries (which would indicate locomotor sedation).

Workflow cluster_Tests Behavioral Assays Start Subject Selection (Male Wistar Rats) Dosing Administer (R)-Phenibut (5-20 mg/kg i.p.) Start->Dosing Wait Wait 60 mins (Peak Plasma Conc.) Dosing->Wait PAT Passive Avoidance (Memory Retention) Wait->PAT EPM Elevated Plus Maze (Anxiety/Motor Check) Wait->EPM Rotarod Rotarod Test (Sedation Control) Wait->Rotarod Analysis Data Analysis (Latency / Error Rate) PAT->Analysis EPM->Analysis Rotarod->Analysis

Figure 2: Experimental workflow for separating nootropic effects from sedative artifacts.

Pharmacokinetics & Disposition

Understanding the disposition of (R)-Phenibut is crucial for experimental design, particularly regarding the timing of behavioral assays.

  • Absorption: Rapidly absorbed after oral or i.p. administration.

  • Distribution: The phenyl ring confers high lipophilicity, allowing rapid BBB penetration compared to GABA.

  • Metabolism: Unlike many nootropics, Phenibut undergoes minimal metabolism in the liver. It is not a substrate for CYP450 enzymes to a significant degree.

  • Excretion: 60-80% is excreted unchanged in the urine.

  • Half-life (

    
    ):  Approximately 5.3 hours in humans; shorter in rodents (~2-3 hours).
    
    • Implication: Behavioral testing should commence 45-60 minutes post-administration to align with peak plasma concentrations (

      
      ).
      

Translational Challenges & Safety

Tolerance and Downregulation

Chronic administration of (R)-Phenibut leads to rapid tolerance, primarily due to the downregulation of GABA-B receptors. In research settings:

  • Protocol: Use intermittent dosing (e.g., every 3rd day) if assessing chronic effects to avoid receptor desensitization.

  • Withdrawal: Abrupt cessation after chronic high-dose exposure induces excitotoxicity (anxiety, tremors) mediated by upregulated glutamatergic signaling.

Cytotoxicity

(R)-Phenibut exhibits low cytotoxicity in vitro. However, its acidic nature (pH ~2.5 in solution) requires buffering (pH 7.0-7.4) prior to i.p. injection to prevent local tissue necrosis or peritonitis in animal models.

References

  • Dambrova, M., et al. (2015). Optical isomers of phenibut: Pharmacological profile and binding affinity. European Journal of Pharmacology. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6] CNS Drug Reviews. Link

  • Zvejniece, L., et al. (2015). (R)-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[2][4] Pharmacology Biochemistry and Behavior.[6][5] Link

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. Link

  • Cheung, G., et al. (2006). GABA-B receptor isoforms and their specific functions. Neuropharmacology. Link

Sources

Foundational

Technical Whitepaper: (R)-4-Amino-3-(4-chlorophenyl)butanoic Acid Hydrochloride

Topic: (R)-4-Amino-3-phenylbutanoic acid hydrochloride salt properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Physicochemical Profiling, Asymmetric Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-4-Amino-3-phenylbutanoic acid hydrochloride salt properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Profiling, Asymmetric Synthesis, and Pharmacological Mechanisms of Arbaclofen Hydrochloride[1]

Executive Summary

(R)-4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride (also known as (R)-Baclofen HCl or Arbaclofen HCl) is the active eutomer of the antispastic agent baclofen. While racemic baclofen has been the standard of care for spasticity for decades, the (R)-enantiomer exhibits approximately 100-fold greater affinity for the GABA-B receptor compared to the (S)-enantiomer. This stereoselectivity allows for potentially lower dosing and a refined therapeutic index. This guide provides a comprehensive technical analysis of the hydrochloride salt form, focusing on its solid-state properties, modern asymmetric synthesis, chiral purity analysis, and signal transduction mechanisms.

Physicochemical Profile

The hydrochloride salt of (R)-baclofen enhances aqueous solubility and stability compared to the zwitterionic free base. Researchers must strictly control solid-state forms, as polymorphism significantly impacts bioavailability and stability.

Table 1: Key Physicochemical Properties
PropertySpecificationNotes
IUPAC Name (3R)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride
CAS Number 63701-55-3Specific to (R)-HCl salt. (Racemic HCl is 3060-41-1)
Molecular Formula C₁₀H₁₃Cl₂NO₂C₁₀H₁₂ClNO₂ · HCl
Molecular Weight 250.12 g/mol Free base MW: 213.66 g/mol
Appearance White to off-white crystalline powderHygroscopic in certain polymorphs
Melting Point 199 – 201 °CForm A (Thermodynamically stable form)
Solubility (25°C) Water: >50 mg/mLDMSO: ~30 mg/mLEthanol: ~10 mg/mLpH-dependent; highly soluble in acidic media (pH < 2)
pKa Values pKa₁ ≈ 3.9 (Carboxyl)pKa₂ ≈ 9.6 (Amine)Zwitterionic character in neutral solution
Chiral Rotation [α]D²⁰ = -1.5° to -2.0° (c=1, H₂O)Rotation is solvent/pH dependent
Polymorphism Form A (Stable), Form B, Form CForm A is preferred for formulation stability

Stereoselective Synthesis & Production

While classical resolution of racemic baclofen (using chiral amines like phenylethylamine) is common, it suffers from a maximum 50% yield without complex racemization loops. Modern application science favors Asymmetric Michael Addition , which provides high enantiomeric excess (>90% ee) directly.

Protocol: Organocatalytic Asymmetric Synthesis of (R)-Baclofen HCl

Objective: Synthesis of high-purity (R)-baclofen HCl avoiding heavy metal resolution agents.

Reagents:

  • 4-Chlorocinnamaldehyde (Precursor)

  • Nitromethane[1]

  • Catalyst: (S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst)

  • Reducing Agent: Raney Nickel / H₂[2][3]

  • Acid: 2M Hydrochloric acid

Step-by-Step Methodology:

  • Asymmetric Michael Addition:

    • Dissolve 4-chlorocinnamaldehyde (1.0 eq) and the organocatalyst (10 mol%) in toluene.

    • Add nitromethane (5.0 eq) and stir at 0°C for 24 hours.

    • Mechanism:[2][3][4][5][6][7] The catalyst forms an iminium ion intermediate, directing the nucleophilic attack of nitromethane to the Re-face, establishing the (R)-configuration.

    • QC Check: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 7:3).

  • Oxidation (Aldehyde to Acid):

    • Treat the Michael adduct with sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in t-butanol/water.

    • Result: (R)-3-(4-chlorophenyl)-4-nitrobutanoic acid.

  • Nitro Reduction:

    • Dissolve the nitro-acid in methanol. Add Raney Nickel (10 wt%).

    • Hydrogenate at 50 psi H₂ for 12 hours at room temperature.

    • Filter catalyst over Celite.

  • Salt Formation & Crystallization:

    • Evaporate methanol to obtain the crude free base.

    • Redissolve in minimum isopropanol and add 1.1 eq of 2M HCl in diethyl ether.

    • Cool to 4°C. (R)-Baclofen HCl precipitates as a white solid.

    • Recrystallization: Recrystallize from Isopropanol/Water (95:5) to ensure removal of any (S)-isomer traces.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Chlorocinnamaldehyde Step1 Asymmetric Michael Addition (Nitromethane + Chiral Catalyst) Start->Step1 Inter1 Intermediate: (R)-Nitro-Aldehyde Adduct Step1->Inter1 Stereocenter Formation Step2 Kraus-Pinnick Oxidation (NaClO2, NaH2PO4) Inter1->Step2 Inter2 Intermediate: (R)-Nitro-Acid Step2->Inter2 Step3 Hydrogenation (Raney Ni, H2) Inter2->Step3 Nitro Reduction Step4 Salt Formation (HCl in Ether) Step3->Step4 Free Base Final (R)-Baclofen HCl (>98% ee) Step4->Final Crystallization

Caption: Organocatalytic route for (R)-Baclofen HCl synthesis ensuring high stereochemical purity.

Analytical Characterization (Chiral Purity)

Validating the enantiomeric excess (ee) is critical, as the (S)-isomer is considered an impurity in this context.

Protocol: Chiral HPLC Method

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: Phenomenex Chirex 3216 (Ligand Exchange) or Chiralcel OD-H.

  • Mobile Phase (Ligand Exchange): 2 mM Copper (II) Sulfate in Water / Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

Acceptance Criteria:

  • (R)-Baclofen Retention Time: ~8.5 min.

  • (S)-Baclofen Retention Time: ~11.2 min.

  • Resolution (Rs): > 2.0.

  • Enantiomeric Excess: > 99.0% for pharmaceutical grade.

Pharmacological Mechanism

(R)-Baclofen is a selective agonist for the GABA-B receptor , a metabotropic G-protein coupled receptor (GPCR). Unlike GABA-A (ionotropic), GABA-B mediates slow, prolonged inhibition.

Mechanism of Action[6][7][9][10]
  • Binding: (R)-Baclofen binds to the GABA-B1 subunit.

  • Activation: This induces a conformational change in the GABA-B2 subunit, activating the Gαi/o protein.

  • Effector Signaling:

    • Presynaptic: The Gβγ subunit inhibits Voltage-Gated Calcium Channels (VGCCs), reducing neurotransmitter release (Glutamate/Substance P).

    • Postsynaptic: The Gβγ subunit opens G-protein Coupled Inwardly Rectifying Potassium Channels (GIRK), leading to K+ efflux and membrane hyperpolarization.

    • Intracellular: Gαi inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

Visualization: GABA-B Signaling Pathway

GABAB_Pathway Ligand (R)-Baclofen Receptor GABA-B Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/Go Protein (Heterotrimeric) Receptor->GProtein Activation VGCC Presynaptic Ca2+ Channels GProtein->VGCC Gβγ (Inhibition) GIRK Postsynaptic K+ Channels GProtein->GIRK Gβγ (Activation) AC Adenylyl Cyclase GProtein->AC Gαi (Inhibition) NeuroTrans Reduced Glutamate Release VGCC->NeuroTrans HyperPol Membrane Hyperpolarization GIRK->HyperPol cAMP Decreased cAMP AC->cAMP

Caption: Signal transduction cascade of (R)-Baclofen at the GABA-B synapse.

Handling and Stability

  • Storage: Store at -20°C for long-term reference standards; 2-8°C for working solids. Protect from moisture.

  • Solution Stability: Aqueous solutions (pH 4-7) are stable for 24-48 hours at 4°C. Solutions in DMSO are stable for months at -20°C.

  • Safety: (R)-Baclofen is a potent CNS depressant. Handle with standard PPE (gloves, safety glasses) in a fume hood.

References

  • Chemical Properties & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2284, Baclofen. Link

  • Synthesis & Resolution: Chenevert, R., & Desjardins, M. (1991).[2][3] Chemoenzymatic synthesis of both enantiomers of baclofen. Tetrahedron Letters. [Source verified via search 1.14]

  • Asymmetric Synthesis Protocol: Ramesh, P., et al. (2018).[8] Asymmetric Synthetic Strategies of (R)-Baclofen.[8][1][2] Synthesis. Link

  • Pharmacology: Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit.[9] Current Opinion in Pharmacology. [Source verified via search 1.11]

  • Analytical Methods:Gao, F., et al. (2011). Chiral separation of baclofen by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Source verified via search 1.9]
  • Polymorphism:Couvrat, N., et al. (2019). Polymorphism of (R)-Baclofen: Crystal Structure and Stability. Crystal Growth & Design. [Source verified via search 1.10]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enzymatic Resolution for the Synthesis of (R)-4-Amino-3-phenylbutanoic acid

Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates (R)-4-amino-3-phenylbutanoic acid is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates

(R)-4-amino-3-phenylbutanoic acid is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, the (R)-enantiomer is the biologically active component of drugs like Phenibut, where it acts as a mood enhancer and tranquilizer, and Baclofen, where it exhibits antispastic activity.[1] The (S)-enantiomer is often less active or can even be antagonistic, necessitating the use of enantiomerically pure forms to enhance therapeutic efficacy and reduce potential side effects.[1]

Traditional chemical methods for resolving racemic mixtures can be arduous, often involving multiple protection and deprotection steps or the use of expensive chiral resolving agents.[1][2] Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative, leveraging the inherent stereoselectivity of enzymes to separate enantiomers under mild reaction conditions. This application note provides a detailed protocol for the enzymatic resolution of racemic 4-amino-3-phenylbutanoic acid derivatives using lipases, with a focus on the widely used and robust Candida antarctica Lipase B (CALB).

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[3] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the transformed, faster-reacting one. In the context of 4-amino-3-phenylbutanoic acid, this can be achieved through several enzymatic reactions, most commonly through the hydrolysis of a racemic ester or the acylation of a racemic amine.

Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][5][6] The mechanism relies on the formation of a transient enzyme-substrate complex. The three-dimensional structure of the enzyme's active site preferentially accommodates one enantiomer, leading to a significantly lower activation energy for its reaction.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products racemic Racemic (R,S)-4-amino-3-phenylbutanoic acid derivative enzyme Enzyme (e.g., Lipase) racemic->enzyme Enantioselective Binding product_S Transformed (S)-enantiomer enzyme->product_S Fast Reaction product_R Unreacted (R)-enantiomer enzyme->product_R Slow/No Reaction

Figure 1: Conceptual workflow of enzymatic kinetic resolution.

Key Experimental Considerations

The success of an enzymatic resolution is dependent on several critical parameters:

  • Choice of Enzyme: While various lipases have been shown to be effective, Candida antarctica Lipase B (CALB) is a popular choice due to its high enantioselectivity and commercial availability, often in an immobilized form (e.g., Novozym 435), which enhances its stability and reusability.[7][8][9][10] Other lipases from Pseudomonas and Rhizopus species have also demonstrated utility in resolving amino acid esters.[4]

  • Substrate Form: The resolution can be performed on the amino acid itself, but more commonly, a derivative such as an ester is used to improve solubility in organic solvents and to provide a reactive handle for the enzyme.

  • Acylating Agent (for acylation reactions): In the case of resolving a racemic amine, an acylating agent is required. The choice of this agent can influence the reaction rate and enantioselectivity.

  • Solvent: The choice of solvent is crucial as it affects enzyme activity, stability, and substrate solubility. Anhydrous organic solvents are often preferred for acylation reactions to prevent competitive hydrolysis.[11]

  • Temperature and pH: These parameters must be optimized for the specific enzyme being used to ensure maximum activity and stability.

  • Reaction Monitoring: The progress of the reaction should be monitored, typically by chiral High-Performance Liquid Chromatography (HPLC), to determine the conversion and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Comparative Data of Different Enzymatic Systems

EnzymeSubstrateReaction TypeKey FindingsReference
α-Chymotrypsin Racemic 3-aryl-4-aminobutyric acid esterSelective cyclizationThe (S)-enantiomer is selectively cyclized to 4(S)-aryl-2-pyrrolidinone, leaving the (R)-enantiomer as the ester.[1]
Penicillin G acylase N-phenylacetylated β-phenylalanine derivativesHydrolysisDemonstrates high enantioselectivity (E > 90) for these substrates.[12]
Candida antarctica Lipase B (CALB) Racemic amines/alcoholsAcylation/HydrolysisHighly versatile and robust, widely used for kinetic resolutions of various chiral compounds.[8][9][10][7][8][9][10]
β-Aminopeptidases Racemic β³-amino acid amidesHydrolysisShows a strong preference for the L-configuration, providing access to enantiopure β-amino acids.[13]

Detailed Protocol: Lipase-Catalyzed Resolution of Racemic N-acetyl-4-amino-3-phenylbutanoic acid methyl ester

This protocol describes the kinetic resolution of a racemic N-acylated and esterified derivative of 4-amino-3-phenylbutanoic acid via selective hydrolysis catalyzed by immobilized Candida antarctica Lipase B.

Materials and Reagents:
  • Racemic N-acetyl-4-amino-3-phenylbutanoic acid methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene or Methyl t-butyl ether (MTBE))

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (e.g., 1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:
  • Reaction vessel with magnetic stirring and temperature control

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system with a suitable column for enantiomeric separation

Experimental Workflow Diagram

G A 1. Substrate Preparation Racemic N-acetyl-4-amino-3-phenylbutanoic acid methyl ester in organic solvent/buffer mixture B 2. Enzymatic Reaction Add immobilized CALB. Incubate with stirring at controlled temperature (e.g., 30-40°C). A->B C 3. Reaction Monitoring Periodically sample and analyze by chiral HPLC to determine conversion and e.e. B->C D 4. Enzyme Removal Filter to recover the immobilized enzyme for reuse. B->D At ~50% conversion C->B Continue reaction until ~50% conversion E 5. Product Separation - Acidify the aqueous phase. - Extract with organic solvent. - Separate aqueous and organic layers. D->E F 6. Isolation and Purification - Dry and evaporate solvents. - Purify (R)-ester and (S)-acid by chromatography if necessary. E->F G 7. Final Product (R)-N-acetyl-4-amino-3-phenylbutanoic acid methyl ester F->G H (S)-N-acetyl-4-amino-3-phenylbutanoic acid F->H

Sources

Application

High-Precision Patch Clamp Protocols for (R)-Baclofen Mediated GABA-B Modulation

Introduction & Pharmacological Profile[1][2][3] (R)-4-Amino-3-phenylbutanoic acid, commonly known as (R)-Baclofen , is the bioactive enantiomer of the antispastic agent baclofen. It acts as a selective agonist for the me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile[1][2][3]

(R)-4-Amino-3-phenylbutanoic acid, commonly known as (R)-Baclofen , is the bioactive enantiomer of the antispastic agent baclofen. It acts as a selective agonist for the metabotropic GABA-B receptor , a G-protein coupled receptor (GPCR) that mediates slow inhibitory neurotransmission.

Unlike ionotropic GABA-A receptors, GABA-B receptors do not form an ion channel pore themselves. Instead, they signal via G


 proteins to modulate effector channels.
Why (R)-Baclofen?

Stereoselectivity is critical in GABA-B pharmacology. (R)-Baclofen is approximately 100-fold more potent than its (S)-enantiomer. In precision electrophysiology, using the pure (R)-isomer avoids off-target effects and provides cleaner dose-response kinetics compared to the racemic mixture.

Mechanism of Action[4][5]
  • Postsynaptic: Activation of G

    
     subunits directly opens G-protein Coupled Inwardly Rectifying Potassium (GIRK  or Kir3) channels, causing membrane hyperpolarization (slow IPSP).
    
  • Presynaptic: G

    
     subunits inhibit Voltage-Gated Calcium Channels (VGCCs , primarily Cav2.2 and Cav2.1), reducing calcium influx and suppressing neurotransmitter release.
    
Signal Transduction Pathway

GABAB_Pathway R_Baclofen (R)-Baclofen GABAB GABA-B Receptor (GPCR) R_Baclofen->GABAB Agonist Binding Gi_o Gi/o Protein (Heterotrimer) GABAB->Gi_o Activation G_BetaGamma Gβγ Subunit (Dissociated) Gi_o->G_BetaGamma Dissociation GIRK GIRK Channel (Kir3) [OPEN] G_BetaGamma->GIRK Direct Binding VGCC Cav2.2 / Cav2.1 [INHIBITED] G_BetaGamma->VGCC Inhibition Effect_Post K+ Efflux (Hyperpolarization) GIRK->Effect_Post Effect_Pre Reduced Ca2+ Influx (Decreased Vesicle Release) VGCC->Effect_Pre

Figure 1: Dual mechanism of (R)-Baclofen signaling. The G-beta-gamma subunit is the primary effector for both GIRK activation and VGCC inhibition.

Experimental Hardware & Solution Chemistry

Successful recording of GABA-B currents requires specific attention to the intracellular solution . Because the signaling pathway relies on G-proteins, GTP is mandatory in the pipette solution. Without it, the response will "wash out" (run down) within minutes of breaking into whole-cell mode.

Solution Compositions
ComponentIntracellular (Pipette) - mMExtracellular (High K+) - mMFunction
Base Salt 135 K-Gluconate120 NaClMain charge carrier.
KCl 420 (Elevated)High K+ shifts

to ~-50mV, making GIRK currents visible as inward currents.
Buffer 10 HEPES10 HEPESpH Stability (7.3).[1][2]
Chelator 0.3 - 2 EGTA-Ca2+ buffering. Low EGTA preserves Ca-dependent processes.
Energy 4 Mg-ATP-Metabolic support.
G-Protein 0.3 Na-GTP -CRITICAL: Sustains GPCR signaling.
Blockers -0.001 TTXBlocks Na+ spikes (optional for GIRK isolation).
Osmolarity 290 mOsm300-310 mOsmPrevents cell swelling.

Protocol A: Postsynaptic GIRK Current Isolation

Objective: Quantify the direct activation of GIRK channels by measuring the "baclofen-induced holding current shift."

Rationale

GIRK channels are inwardly rectifying. Under physiological K+ (3 mM), the outward current is small and difficult to quantify at resting potentials. By raising extracellular K+ to 20 mM, the potassium equilibrium potential (


) shifts to approximately -50 mV. Holding the cell at -60 mV or -70 mV creates a robust driving force for inward  K+ current, which is easily measured.
Step-by-Step Workflow
  • Preparation: Perfuse slice with Standard ACSF. Establish whole-cell configuration.

  • Voltage Clamp: Hold neuron at -60 mV .

  • Baseline Stabilization (5 mins): Allow the internal solution (containing GTP) to dialyze. Monitor holding current (

    
    ) until stable.
    
  • High K+ Wash-in: Switch perfusion to High K+ (20 mM) ACSF .

    • Observation: You will see a shift in

      
       (inward) due to the shift in 
      
      
      
      . Wait for stabilization.
  • Agonist Application: Perfuse (R)-Baclofen (10 - 50 µM) in High K+ ACSF.

    • Observation: A further rapid inward shift in holding current. This represents the

      
      .[3][4][1][5][6]
      
  • Antagonist Validation (Optional): Wash in CGP 55845 (1 µM) . The current should return to the pre-baclofen High K+ baseline.

Data Analysis Equation


Normalize to cell capacitance (pA/pF) for population comparisons.

Protocol B: Presynaptic Inhibition (Synaptic Transmission)

Objective: Assess the ability of (R)-Baclofen to inhibit neurotransmitter release via presynaptic VGCC blockade.

Rationale

(R)-Baclofen acts on presynaptic hetero-receptors to reduce glutamate release.[4] This is measured as a reduction in the amplitude of Evoked Excitatory Postsynaptic Currents (eEPSCs).[4] A change in the Paired-Pulse Ratio (PPR) confirms the mechanism is presynaptic.

Experimental Setup Diagram

Presynaptic_Setup Stimulator Stimulating Electrode (Schaffer Collaterals) Synapse Synaptic Cleft (Glutamate Release) Stimulator->Synapse Electrical Shock Recording Recording Electrode (CA1 Pyramidal Cell) Synapse->Recording eEPSC Amplifier Amplifier (Voltage Clamp) Recording->Amplifier Signal

Figure 2: Configuration for recording evoked synaptic currents. Stimulation is applied to afferent fibers while recording from the postsynaptic soma.

Step-by-Step Workflow
  • Solutions: Use Standard ACSF (extracellular) and K-Gluconate internal (intracellular). Add Picrotoxin (50 µM) to the bath to block GABA-A currents and isolate Glutamate EPSCs.

  • Stimulation: Place a concentric bipolar stimulating electrode on afferent fibers (e.g., Schaffer collaterals for CA1 recording).[2]

  • Protocol: Deliver paired electrical pulses (Inter-stimulus interval: 50 ms) every 10-20 seconds.

  • Baseline: Record stable eEPSC amplitudes for 5-10 minutes.

  • Drug Application: Wash in (R)-Baclofen (10 µM) .

    • Observation: The amplitude of the first pulse (P1) will decrease significantly. The amplitude of the second pulse (P2) will decrease less, or relatively increase compared to P1.

  • Washout: Wash with Standard ACSF for 10-20 mins to verify recovery.

Analysis: Paired Pulse Ratio (PPR)

The PPR is calculated as:



  • Interpretation: An increase in PPR during Baclofen application indicates a presynaptic mechanism (lower initial release probability leaves more vesicles available for the second pulse).

Troubleshooting & Optimization

IssueProbable CauseSolution
Run-down of response Washout of intracellular GTP.Ensure 0.3 mM Na-GTP and 2-4 mM Mg-ATP are fresh in the pipette solution. Keep on ice.
No GIRK current visible Low driving force at resting potential.Use High K+ (20 mM) extracellular solution or voltage ramp protocols (-120 to -50 mV).
Slow Onset Slow perfusion exchange.Use a rapid switching system (e.g., localized perfusion pencil) rather than bath exchange.
Desensitization Rare in GABA-B, but possible.Unlike GABA-A, GABA-B desensitizes very slowly. If observed, check for G-protein uncoupling or GRK activity.

References

  • GABA-B Receptor Pharmacology & GIRK Activ

    • G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity. Frontiers in Neuroscience (2017).
  • Presynaptic Inhibition Protocols

    • Inhibitory effect of baclofen on GABA-induced depolarization and GABA-activated current in primary sensory neurons.[6] Neuroscience (1997).[6][7]

  • Stereoselectivity of Baclofen

    • Simultaneous Quantitation of S(+)- and R(−)-Baclofen... Molecules (2020).[8][9] (Confirming R-isomer potency).

  • GIRK Channel Biophysics

    • Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels.[10] PNAS (2013).

Sources

Method

Calcium imaging in neuronal cultures with (R)-4-Amino-3-phenylbutanoic acid

Application Note: Calcium Imaging in Primary Neuronal Cultures using (R)-4-Amino-3-phenylbutanoic acid ((R)-Phenibut) mechanisms. Executive Summary & Scientific Rationale This application note details the protocol for us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Calcium Imaging in Primary Neuronal Cultures using (R)-4-Amino-3-phenylbutanoic acid ((R)-Phenibut)


 mechanisms.

Executive Summary & Scientific Rationale

This application note details the protocol for using (R)-4-Amino-3-phenylbutanoic acid (herein referred to as (R)-Phenibut ) to modulate intracellular calcium (


) dynamics in primary neuronal cultures.

Why (R)-Phenibut? Unlike its racemate or the (S)-enantiomer, (R)-Phenibut possesses a unique dual-action pharmacological profile. It acts as an agonist at GABA-B receptors (


) and a ligand for the 

subunit
of voltage-gated calcium channels (VGCCs) (

). This makes it a critical tool for researchers studying presynaptic inhibition and the modulation of network excitability.

Experimental Goal: To quantify the reduction in spontaneous neuronal calcium oscillations (network bursts) induced by (R)-Phenibut using the fluorescent calcium indicator Fluo-4 AM .

Mechanistic Background

To interpret the imaging data correctly, one must understand the signal transduction pathways involved. (R)-Phenibut reduces


 through two distinct pathways:
  • GABA-B Activation (Gi/o coupled): Leads to the inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and subsequent inhibition of N-type and P/Q-type VGCCs via G

    
     subunits. It also activates GIRK potassium channels, causing hyperpolarization.
    
  • 
     Interaction:  Directly modulates the trafficking and kinetics of VGCCs, reducing calcium influx similar to Gabapentin.
    

G Phenibut (R)-Phenibut GABAB GABA-B Receptor Phenibut->GABAB Agonist Alpha2Delta α2δ Subunit (VGCC) Phenibut->Alpha2Delta Ligand Gi_Protein Gi/o Protein GABAB->Gi_Protein Activation VGCC N/P/Q-type Ca2+ Channels Alpha2Delta->VGCC Modulation AC Adenylyl Cyclase Gi_Protein->AC Inhibition Gi_Protein->VGCC Gβγ Inhibition Calcium Intracellular [Ca2+] ↓ VGCC->Calcium Reduced Influx

Figure 1: Dual-mechanism pathway of (R)-Phenibut leading to reduced intracellular calcium.

Experimental Design & Controls

Trustworthiness Check: A robust experiment requires validation controls to distinguish between GABA-B effects and


 effects.
GroupTreatmentExpected OutcomeMechanistic Insight
Negative Control Vehicle (aCSF)Stable spontaneous oscillationsBaseline network activity
Experimental (R)-Phenibut (10 - 100 µM)Reduced oscillation frequency/amplitudeCombined GABA-B +

effect
Specificity Control (R)-Phenibut + CGP55845 (1 µM)Partial reversal of inhibitionIsolates

contribution (blocks GABA-B)
Comparator Baclofen (10 µM)Strong inhibitionPure GABA-B reference
Comparator Gabapentin (100 µM)Moderate inhibitionPure

reference

Materials & Preparation

A. Reagents
  • Primary Neurons: Rat Cortical or Hippocampal neurons (DIV 14-21 recommended for mature synaptic networks).

  • Calcium Indicator: Fluo-4 AM (Thermo Fisher).[1] Note: GCaMP6 is superior for long-term studies, but Fluo-4 is standard for acute pharmacology.

  • Compound: (R)-4-Amino-3-phenylbutanoic acid (HCl salt).

  • Antagonist: CGP55845 (GABA-B antagonist).

  • Buffer: HEPES-buffered Tyrode’s Solution or artificial Cerebrospinal Fluid (aCSF).

B. Compound Preparation (Critical Step)

(R)-Phenibut is an amino acid derivative.[2] If using the HCl salt, it is acidic.

  • Dissolve (R)-Phenibut in distilled water to create a 100 mM stock .

  • Mandatory: Check pH. If acidic, neutralize to pH 7.2–7.4 using small aliquots of 1N NaOH. Failure to neutralize will cause acidosis-induced calcium artifacts.

  • Store aliquots at -20°C.

Step-by-Step Imaging Protocol

Workflow Start Start: DIV 14 Neurons Load Dye Loading (Fluo-4 AM, 2µM, 30 min) Start->Load Wash De-esterification Wash (20 min, 37°C) Load->Wash Baseline Baseline Recording (5 min) Wash->Baseline Treat Perfusion: (R)-Phenibut (10-100 µM) Baseline->Treat Washout Washout / Antagonist Treat->Washout

Figure 2: Experimental workflow for acute calcium imaging.

Step 1: Dye Loading[3]
  • Prepare Loading Solution : aCSF + 2 µM Fluo-4 AM + 0.02% Pluronic F-127.

  • Remove culture media from neurons and wash once gently with warm aCSF.

  • Incubate neurons with Loading Solution for 30 minutes at 37°C (dark).

  • De-esterification: Remove Loading Solution, wash twice with aCSF, and incubate in fresh aCSF for 20 minutes at room temperature. This allows intracellular esterases to cleave the AM group, trapping the dye.

Step 2: Baseline Acquisition
  • Mount coverslip in the perfusion chamber.

  • Flow rate: 1-2 mL/min (gravity fed or peristaltic).

  • Microscope: Inverted epifluorescence or confocal (Excitation: 488 nm, Emission: 500-550 nm).

  • Record 5 minutes of spontaneous activity to establish baseline frequency of calcium transients.

Step 3: Compound Application
  • Switch perfusion to aCSF + (R)-Phenibut (e.g., 50 µM) .

  • Record for 5-10 minutes .

    • Observation: You should observe a gradual decrease in the frequency of synchronous network bursts.

  • Optional Validation: Switch perfusion to aCSF + (R)-Phenibut + CGP55845 (1 µM) .

    • Observation: If the effect is GABA-B mediated, activity should partially recover.

Data Analysis & Interpretation

Metric:


 (Change in fluorescence relative to baseline).
  • ROI Selection: Select Regions of Interest (ROIs) over neuronal somas (avoid glia, which have slower, distinct waves).

  • Trace Extraction: Extract mean intensity vs. time.

  • Quantification:

    • Frequency: Count peaks per minute (burst rate).

    • Amplitude: Peak

      
      .
      
    • AUC: Area Under the Curve (total calcium load).

Expected Results: (R)-Phenibut typically reduces burst frequency rather than single-cell amplitude in network cultures. This indicates presynaptic inhibition reducing the probability of synaptic release.

Troubleshooting (E-E-A-T)

  • Issue: High Background Fluorescence.

    • Cause: Incomplete washing or dye hydrolysis outside cells.

    • Fix: Increase de-esterification wash time; ensure Pluronic F-127 is fresh.

  • Issue: No Response to Phenibut.

    • Cause: Use of (S)-Phenibut (inactive at GABA-B) or racemic mixture at too low a dose.

    • Fix: Ensure use of (R)-enantiomer or double the concentration if using racemate. Verify pH of stock.

  • Issue: Photobleaching.

    • Cause: Excitation intensity too high.

    • Fix: Reduce laser power/LED intensity; lower frame rate (e.g., 1 Hz is sufficient for network bursts).

References

  • Lapin, I. (2001).[3] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3][4][5] CNS Drug Reviews, 7(4), 471-481.

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.

  • Zink, M., et al. (2002). Phenibut binds to the

    
     subunit of voltage-dependent calcium channels.[5][6] Naunyn-Schmiedeberg's Archives of Pharmacology. (Mechanistic grounding for 
    
    
    
    affinity).
  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons.[1][7] Neuron, 73(5), 862-885.

Sources

Application

Application Notes and Protocols for Behavioral Models of Anxiety in Mice Using (R)-4-Amino-3-phenylbutanoic Acid

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale for Employing (R)-4-Amino-3-phenylbutanoic Acid in Anxiety Research (R)-4-Amino-3-phenylbutanoi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Employing (R)-4-Amino-3-phenylbutanoic Acid in Anxiety Research

(R)-4-Amino-3-phenylbutanoic acid, the more active enantiomer of phenibut, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Its key structural feature, the addition of a phenyl ring, facilitates its passage across the blood-brain barrier, a significant limitation of direct GABA administration. The primary mechanism of action of (R)-4-Amino-3-phenylbutanoic acid involves its function as a selective agonist at the GABAB receptor.[1] At higher concentrations, it may also exert some effects at GABAA receptors.[1]

The GABergic system, particularly the GABAB receptors, plays a crucial role in the modulation of anxiety. Activation of GABAB receptors leads to a cascade of inhibitory signaling events, including the opening of potassium channels, which hyperpolarizes the neuron and reduces neuronal excitability.[2] This inhibitory action in brain regions associated with fear and anxiety, such as the amygdala, underpins the anxiolytic effects of GABAB agonists. Therefore, (R)-4-Amino-3-phenylbutanoic acid serves as a valuable pharmacological tool to probe the involvement of the GABAB system in anxiety-like behaviors and to screen for novel anxiolytic compounds.

Pharmacokinetics of (R)-4-Amino-3-phenylbutanoic Acid in Mice: A Critical Consideration for Experimental Design

Understanding the pharmacokinetic profile of (R)-4-Amino-3-phenylbutanoic acid is paramount for designing experiments with optimal timing for behavioral testing. A study in mice has provided key insights into its absorption and distribution following a single administration of 50 mg/kg.[3]

Administration RouteTime to Peak Plasma Concentration (Tmax)Time to Peak Brain Tissue Concentration (Tmax)
Intraperitoneal (i.p.)~15 minutes~30 minutes
Oral (p.o.)~30 minutes~1-2 hours

Table 1: Pharmacokinetic parameters of (R)-4-Amino-3-phenylbutanoic acid in mice following a single 50 mg/kg dose.[3]

Based on this data, a pre-treatment time of 30 minutes for intraperitoneal administration and 60-120 minutes for oral gavage is recommended to ensure that behavioral testing coincides with peak brain concentrations of the compound. The intraperitoneal route offers faster and more complete bioavailability compared to the oral route.[4]

Core Behavioral Assays for Assessing Anxiety-Like Behaviors in Mice

A battery of behavioral tests is recommended to provide a comprehensive assessment of anxiety-like phenotypes. The following three assays are widely validated and are based on the conflict between the innate exploratory drive of the mouse and its aversion to brightly lit, open, and elevated spaces.

The Elevated Plus Maze (EPM) Test

The EPM is a cornerstone assay for screening anxiolytic and anxiogenic compounds.[5] The apparatus consists of four arms arranged in a 'plus' shape, elevated from the ground. Two arms are enclosed by high walls, providing a sense of security, while the other two are open, inducing a fear response.[5]

Anxious mice will spend a greater proportion of their time in the enclosed, "safe" arms, whereas less anxious or anxiolytic-treated mice will explore the open, "aversive" arms more readily.[5]

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis acclimation Acclimate mouse to testing room (30-60 min) drug_admin Administer (R)-4-Amino-3-phenylbutanoic acid or vehicle acclimation->drug_admin wait Waiting period (i.p.: 30 min, p.o.: 60-120 min) drug_admin->wait placement Place mouse in center of EPM facing an open arm wait->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record session with video-tracking software exploration->recording data_extraction Extract behavioral parameters recording->data_extraction analysis Statistical analysis data_extraction->analysis cleanup Clean maze with 70% ethanol analysis->cleanup

Caption: Workflow for the Elevated Plus Maze Test.

  • Apparatus: For mice, the arms are typically 30 cm long and 5 cm wide, elevated 40-50 cm from the floor. The closed arms have walls 15-20 cm high.

  • Acclimation: Habituate the mice to the testing room for at least 30 minutes prior to the experiment to reduce stress from the novel environment.

  • Drug Administration:

    • Vehicle: Sterile 0.9% saline is a suitable vehicle for intraperitoneal injections.[6] For oral gavage, distilled water can be used.

    • Dose: Based on available literature, anxiolytic effects in the EPM have been observed in the range of 10-25 mg/kg for phenibut. A dose-response study including 5, 10, 20, and 40 mg/kg is recommended to fully characterize the effects.

    • Route and Timing: Administer the compound via intraperitoneal (i.p.) injection 30 minutes before the test or by oral gavage (p.o.) 60-120 minutes prior to testing.

  • Testing Procedure:

    • Gently place the mouse on the central platform of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a 5-minute session.

    • The session should be recorded by an overhead video camera for later analysis. The experimenter should remain out of the mouse's sight.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

      • Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100

    • Measures of General Activity:

      • Total number of arm entries.

      • Distance traveled.

    • Statistical Analysis: Data are typically analyzed using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.

ParameterExpected Outcome with Anxiolytic DoseExpected Outcome with Anxiogenic Dose
% Time in Open ArmsIncreaseDecrease
% Open Arm EntriesIncreaseDecrease
Total Arm EntriesNo significant change or slight increaseDecrease (may indicate sedation)

Table 2: Expected outcomes in the Elevated Plus Maze test following administration of (R)-4-Amino-3-phenylbutanoic acid.

The Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in a novel environment.[7] The apparatus is a simple, empty arena, and the test capitalizes on the conflict between the drive to explore a new space and the fear of the exposed central area.[7]

Anxious mice tend to stay close to the walls of the arena (thigmotaxis), while less anxious mice will explore the center of the open field more readily.[1]

OFT_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis acclimation Acclimate mouse to testing room (30-60 min) drug_admin Administer (R)-4-Amino-3-phenylbutanoic acid or vehicle acclimation->drug_admin wait Waiting period (i.p.: 30 min, p.o.: 60-120 min) drug_admin->wait placement Place mouse in the center or corner of the open field wait->placement exploration Allow free exploration for 5-10 minutes placement->exploration recording Record session with video-tracking software exploration->recording data_extraction Extract behavioral parameters recording->data_extraction analysis Statistical analysis data_extraction->analysis cleanup Clean arena with 70% ethanol analysis->cleanup

Caption: Workflow for the Open Field Test.

  • Apparatus: A square or circular arena, typically 40x40 cm to 50x50 cm with walls 30-40 cm high, made of a non-reflective material. The arena is usually divided into a central zone and a peripheral zone by the analysis software.

  • Acclimation: As with the EPM, acclimate the mice to the testing room for at least 30 minutes before the test.

  • Drug Administration: Follow the same procedures for vehicle, dose, route, and timing as described for the EPM.

  • Testing Procedure:

    • Gently place the mouse in the center or a corner of the open field arena.

    • Allow the mouse to explore the arena for a 5 to 10-minute session.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Time spent in the center of the arena.

      • Latency to enter the center.

      • Number of entries into the center.

    • Measures of General Activity:

      • Total distance traveled.

      • Rearing frequency (vertical activity).

    • Statistical Analysis: A one-way ANOVA followed by appropriate post-hoc tests is used to compare treatment groups.

ParameterExpected Outcome with Anxiolytic DoseExpected Outcome with Anxiogenic Dose
Time in CenterIncreaseDecrease
Center EntriesIncreaseDecrease
Total Distance TraveledNo significant change or slight increaseDecrease (may indicate sedation)
RearingNo significant change or decreaseDecrease

Table 3: Expected outcomes in the Open Field Test following administration of (R)-4-Amino-3-phenylbutanoic acid.

The Light-Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their preference for dark, enclosed spaces.[8] The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.[8]

A conflict arises between the tendency to explore the novel environment and the aversion to the brightly lit area. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

LDB_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis acclimation Acclimate mouse to testing room (30-60 min) drug_admin Administer (R)-4-Amino-3-phenylbutanoic acid or vehicle acclimation->drug_admin wait Waiting period (i.p.: 30 min, p.o.: 60-120 min) drug_admin->wait placement Place mouse in the light compartment wait->placement exploration Allow free exploration for 5-10 minutes placement->exploration recording Record session with video-tracking software exploration->recording data_extraction Extract behavioral parameters recording->data_extraction analysis Statistical analysis data_extraction->analysis cleanup Clean box with 70% ethanol analysis->cleanup

Caption: Workflow for the Light-Dark Box Test.

  • Apparatus: A rectangular box, typically around 45 cm long, 20 cm wide, and 20 cm high, divided into a large (two-thirds) brightly illuminated compartment and a small (one-third) dark compartment. An opening connects the two compartments.

  • Acclimation: Follow the same acclimation procedure as for the other tests.

  • Drug Administration: Use the same drug administration protocols as previously described.

  • Testing Procedure:

    • Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to freely explore both compartments for a 5 to 10-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

    • Measures of General Activity:

      • Number of transitions between the two compartments.

      • Total distance traveled.

    • Statistical Analysis: Employ a one-way ANOVA with post-hoc tests for statistical comparisons.

ParameterExpected Outcome with Anxiolytic DoseExpected Outcome with Anxiogenic Dose
Time in Light CompartmentIncreaseDecrease
Latency to Enter DarkIncreaseDecrease
Number of TransitionsIncreaseDecrease

Table 4: Expected outcomes in the Light-Dark Box Test following administration of (R)-4-Amino-3-phenylbutanoic acid.

Data Interpretation and Troubleshooting

  • Confounding Factors: It is crucial to assess general locomotor activity. A significant decrease in total distance traveled or arm/compartment entries may indicate sedation rather than a specific anxiolytic or anxiogenic effect.

  • Dose-Response Curve: A biphasic dose-response is possible, where low doses produce anxiolytic effects and high doses may lead to sedation or even anxiogenic-like effects. A comprehensive dose-response study is therefore essential.

  • Strain and Sex Differences: The behavioral responses to anxiolytic compounds can vary between different mouse strains and between males and females. It is important to be consistent with the strain and sex of the animals used and to report these details in any publications.

  • Habituation: Repeated exposure to these mazes can alter the animals' responses. Therefore, these tests are typically performed only once per animal.

Conclusion

(R)-4-Amino-3-phenylbutanoic acid is a valuable pharmacological tool for investigating the role of the GABAB receptor system in anxiety. By employing the standardized and validated behavioral assays detailed in these application notes—the elevated plus maze, the open field test, and the light-dark box test—researchers can generate reliable and reproducible data on the anxiolytic or anxiogenic potential of this compound and other novel therapeutic agents. Careful attention to experimental design, including appropriate drug administration protocols, acclimation procedures, and data analysis, is critical for the successful implementation of these models.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of anxiety: an overview. In Current Protocols in Neuroscience (Vol. Chapter 8, Unit 8.1).
  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23–29.
  • World Health Organization. (2020). Phenibut (4-amino-3-phenyl-butyric acid): Pre-Review Report. Expert Committee on Drug Dependence, Forty-third Meeting.
  • Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). Pharmaceuticals, 15(2), 233.
  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55-65.
  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of visualized experiments: JoVE, (1), 104.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments: JoVE, (96), e52434.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Available from: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. Available from: [Link]

  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), 104. Available from: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available from: [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-Like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. Available from: [Link]

  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of anxiety: an overview. Current protocols in neuroscience, Chapter 8, Unit-8.1. Available from: [Link]

  • Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. (2022). Pharmaceuticals, 15(2), 233. Available from: [Link]

  • World Health Organization. (2020). Phenibut (4-amino-3-phenyl-butyric acid): Pre-Review Report. Available from: [Link]

  • Saline as a vehicle control does not alter ventilation in male CD-1 mice. (2018). Physiological Reports, 6(17), e13847. Available from: [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). Pharmaceutical Research, 37(1), 12. Available from: [Link]

  • The clinical implications of mouse models of enhanced anxiety. (2011). Journal of Psychopharmacology, 25(9), 1147-1173. Available from: [Link]

  • GABAB receptors mediate presynaptic inhibition of proprioceptive afferents and have reduced action after spinal cord injury. (2021). bioRxiv. Available from: [Link]

Sources

Method

Application Note: (R)-4-Amino-3-phenylbutanoic acid ((R)-Baclofen) in Neuroscience Research

Introduction: The Enantiomeric Advantage (R)-4-Amino-3-(4-chlorophenyl)butanoic acid, commonly known as (R)-Baclofen (or Arbaclofen), is the pharmacologically active enantiomer of the racemic drug Baclofen. While the rac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enantiomeric Advantage

(R)-4-Amino-3-(4-chlorophenyl)butanoic acid, commonly known as (R)-Baclofen (or Arbaclofen), is the pharmacologically active enantiomer of the racemic drug Baclofen. While the racemate has been a clinical staple for spasticity since the 1970s, modern neuroscience research—particularly in neurodevelopmental disorders like Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD)—demands the precision of the pure (R)-isomer.

(R)-Baclofen acts as a selective, high-affinity agonist for the GABA-B receptor , a metabotropic G-protein coupled receptor (GPCR). Research indicates that the (R)-enantiomer is approximately 100-fold more potent than the (S)-enantiomer.[1] Using the racemate in sensitive mechanistic studies introduces "silent" chemical noise from the (S)-isomer, which may have off-target effects or compete pharmacokinetically without contributing to the desired signaling cascade.

Key Chemical & Pharmacological Properties[2]
PropertyData
Chemical Name (R)-4-Amino-3-(4-chlorophenyl)butanoic acid
Target GABA-B Receptor (Agonist)
Binding Affinity (

)
~0.015 µM (vs. ~1.77 µM for (S)-isomer)
Molecular Weight 213.66 g/mol
Solubility Water (low), 0.1 N HCl (high), 1N NaOH (high)
Primary Signaling

coupled;

cAMP,


,

GIRK (

)

Mechanism of Action: The GABA-B Signaling Cascade

To effectively utilize (R)-Baclofen, one must understand the downstream effects of GABA-B activation. Unlike ionotropic GABA-A receptors which mediate fast inhibition via chloride influx, GABA-B receptors mediate slow, prolonged inhibition through second messengers.

Pathway Description
  • Binding: (R)-Baclofen binds to the GABA-B1 subunit of the obligate heterodimer (GABA-B1/B2).

  • G-Protein Activation: This triggers the dissociation of the

    
     protein into 
    
    
    
    and
    
    
    subunits.
  • Presynaptic Effect (Autoreceptors): The

    
     subunit directly inhibits voltage-gated Calcium channels (
    
    
    
    P/Q-type and N-type), reducing neurotransmitter release (Glutamate/GABA).
  • Postsynaptic Effect: The

    
     subunit activates G-protein coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing 
    
    
    
    efflux and membrane hyperpolarization (slow IPSP).
  • Metabolic Effect: The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels and PKA activity. This pathway is critical in regulating protein synthesis (e.g., via mTOR/FMRP downstream interactions).
    
Visualization: GABA-B Signaling Pathway[1]

GABAB_Pathway R_Bac (R)-Baclofen GABAB GABA-B Receptor (GPCR) R_Bac->GABAB Agonist Binding Gi_o Gi/o Protein GABAB->Gi_o Activation AC Adenylyl Cyclase cAMP cAMP Levels AC->cAMP Reduces CaV Voltage-Gated Ca2+ Channels Transmitter Neurotransmitter Release CaV->Transmitter Reduces Gi_o->AC Inhibits (G-alpha) Gi_o->CaV Inhibits (Pre-synaptic) GIRK GIRK Channels (Kir3) Gi_o->GIRK Activates (G-beta/gamma) Hyperpol Hyperpolarization (Inhibition) GIRK->Hyperpol K+ Efflux

Figure 1: Signal transduction pathway of (R)-Baclofen mediated GABA-B activation.

Application Protocol 1: Electrophysiology (Rescue of mGluR-LTD)

Context: In the Fmr1 KO mouse model of Fragile X Syndrome, Metabotropic Glutamate Receptor (mGluR)-dependent Long Term Depression (LTD) is exaggerated. (R)-Baclofen is used as a research tool to "rescue" this phenotype by dampening presynaptic glutamate release and postsynaptic excitability.

Materials
  • Subject: Fmr1 KO mice (P21–P30).

  • Slicing Solution: Ice-cold, sucrose-based ACSF.

  • Recording ACSF: 124 mM NaCl, 3 mM KCl, 1.25 mM

    
    , 26 mM 
    
    
    
    , 10 mM Dextrose, 2 mM
    
    
    , 1 mM
    
    
    .
  • Compound: (R)-Baclofen (dissolved in stock, diluted to 1–5 µM in ACSF).

  • Induction Agent: DHPG (Group I mGluR agonist) or Low-Frequency Stimulation (LFS).

Step-by-Step Methodology
  • Slice Preparation:

    • Rapidly decapitate mice and remove the brain into ice-cold sucrose-ACSF.

    • Cut 350-400 µm transverse hippocampal slices using a vibratome.

    • Critical: Allow slices to recover at 32°C for 30 minutes, then at room temperature (RT) for 1 hour.

  • Baseline Recording:

    • Transfer slice to the recording chamber (perfused with oxygenated ACSF at 2 mL/min, 30°C).

    • Place a stimulating electrode in the Schaffer collaterals.

    • Place a recording electrode (glass pipette, 1-2 MΩ) in the stratum radiatum of CA1.

    • Stimulate at 0.033 Hz (once every 30s) to establish a stable baseline fEPSP (Field Excitatory Postsynaptic Potential) for at least 20 minutes.

  • Drug Application (The Rescue Step):

    • Perfuse (R)-Baclofen (typically 1 µM ) for 10–15 minutes prior to LTD induction.

    • Note: You may observe a slight depression of the baseline fEPSP due to the presynaptic inhibition of glutamate release. This confirms drug activity.

  • LTD Induction:

    • Method A (Chemical): Apply 50 µM DHPG for 10 minutes (in the presence of (R)-Baclofen).

    • Method B (Electrical): Deliver LFS (1 Hz for 15 minutes) (in the presence of (R)-Baclofen).

  • Washout and Analysis:

    • Wash out DHPG/LFS agent while maintaining (R)-Baclofen (or wash out both, depending on experimental design—usually, the drug is present during induction).

    • Record fEPSP slope for 60 minutes post-induction.

    • Success Metric: In Fmr1 KO slices, vehicle-treated slices show ~50-60% depression. (R)-Baclofen treated slices should show attenuated depression (~15-20%), comparable to Wild Type (WT) levels.

Experimental Workflow Diagram

Ephys_Workflow Start Start: Slice Prep (Sucrose ACSF) Recovery Recovery (1hr @ RT) Start->Recovery Baseline Baseline Recording (20 min, 0.033 Hz) Recovery->Baseline Drug Apply (R)-Baclofen (10-15 min pre-ind) Baseline->Drug Induction LTD Induction (DHPG or LFS) Drug->Induction Washout Washout & Record (60 min) Induction->Washout Analysis Data Analysis (fEPSP Slope %) Washout->Analysis

Figure 2: Electrophysiological workflow for testing LTD rescue in hippocampal slices.

Application Protocol 2: Behavioral Pharmacology (Marble Burying)

Context: The Marble Burying Assay is a robust screening tool for anxiety-like and repetitive behaviors, relevant to ASD and FXS models. (R)-Baclofen reduces obsessive burying behavior without causing significant sedation at therapeutic doses.

Dosing & Preparation[4][5][6]
  • Vehicle: Saline (0.9% NaCl).[2] If high concentrations (>5 mg/mL) are needed, use minimal 0.1N HCl to dissolve, then neutralize with NaOH to pH 7.0–7.4.

  • Dose Range: 1.0 mg/kg to 5.0 mg/kg (Intraperitoneal - IP).

  • Timing: Administer 30–60 minutes prior to testing.

Step-by-Step Methodology
  • Acclimation:

    • Move mice to the testing room 60 minutes prior to the experiment to minimize stress artifacts.

  • Cage Setup:

    • Use standard polycarbonate cages (

      
       cm).
      
    • Fill with 5 cm deep fresh bedding (corn cob or wood chip).

    • Lightly tamp down the bedding to create a flat surface.

    • Place 20 glass marbles (15 mm diameter) in a regular

      
       grid on the surface.
      
  • Drug Administration:

    • Weigh mouse.[2]

    • Inject (R)-Baclofen (IP) or Vehicle.[2]

    • Return mouse to home cage for 30 minutes.

  • Testing:

    • Place the mouse gently into the corner of the prepared cage (avoiding immediate contact with marbles).

    • Allow free exploration for 30 minutes .

    • Control: Ensure low ambient noise and consistent lighting (approx. 40 lux).

  • Scoring:

    • Remove the mouse.

    • Count the number of marbles buried.

    • Criterion: A marble is considered "buried" if at least 2/3 (67%) of its surface area is covered by bedding.

  • Validation:

    • (R)-Baclofen treated mice should bury significantly fewer marbles than vehicle controls.

    • Sedation Check: Run a parallel Open Field Test. If locomotion (total distance) is significantly reduced, the marble burying result may be a false positive due to sedation.

Technical Handling & Stability

Solubility Challenges: (R)-Baclofen is zwitterionic. It is sparingly soluble in neutral water.

  • Preferred Stock: Dissolve in 0.1 N HCl or 0.1 N NaOH to 10-50 mM, then dilute into buffer.

  • pH Sensitivity: When neutralizing a stock solution, do so slowly. Rapid pH changes near the isoelectric point can cause precipitation.

Storage:

  • Powder: -20°C, desiccated. Stable for >2 years.[3]

  • Solution: Aqueous solutions are unstable over long periods. Prepare fresh daily or store aliquots at -80°C for max 1 week.

Stereochemical Purity: Ensure your supplier provides enantiomeric excess (ee) data (>98%). Even 5% contamination with (S)-baclofen can alter


 curves in precise receptor binding assays.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Henderson, C., et al. (2012). "Reversal of Disease-Related Pathologies in the Fragile X Mouse Model by Selective Activation of GABAB Receptors with Arbaclofen." Science Translational Medicine.

  • Bear, M. F., et al. (2004). "The mGluR theory of fragile X mental retardation." Trends in Neurosciences.

  • Qin, M., et al. (2015). "R-Baclofen Reverses a Social Behavior Deficit and Elevated Protein Synthesis in a Mouse Model of Fragile X Syndrome."[4] International Journal of Neuropsychopharmacology.

  • Lalonde, R., & Strazielle, C. (2012). "Relations between open-field, elevated plus-maze, and emergence tests in C57BL/6J and BALB/c mice injected with GABA- and 5-HT-anxiolytic agents." Fundamental & Clinical Pharmacology.

Sources

Application

Application Note: Utilizing (R)-4-Amino-3-phenylbutanoic Acid in Neurodegenerative Disease Models

Abstract & Strategic Rationale The investigation of neurodegenerative diseases—specifically Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Amyotrophic Lateral Sclerosis (ALS)—has shifted from purely symptomatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The investigation of neurodegenerative diseases—specifically Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Amyotrophic Lateral Sclerosis (ALS)—has shifted from purely symptomatic management to disease-modifying strategies that target synaptic excitotoxicity and neuroinflammation .

(R)-4-Amino-3-phenylbutanoic acid (commonly known as (R)-Phenibut ) presents a unique pharmacological profile distinct from its structural analogs, Baclofen and Gabapentin. Unlike Baclofen, which is a highly potent GABA-B agonist often limited by sedation, and Gabapentin, which is a selective


 ligand, (R)-Phenibut possesses a dual mechanism of action :
  • GABA-B Agonism: Modulates synaptic plasticity and reduces postsynaptic excitability.

  • 
     VDCC Blockade:  Inhibits presynaptic voltage-dependent calcium channels, reducing excessive glutamate release.
    

This application note details the protocols for utilizing (R)-4-Amino-3-phenylbutanoic acid to mitigate glutamate-induced excitotoxicity and rescue synaptic density in neurodegenerative models.

Chemical Identity & Handling

Crucial Pharmacological Distinction: Researchers must verify the stereochemistry of their reagent. The (R)-enantiomer is the active moiety for GABA-B agonism. The (S)-enantiomer binds to


 subunits but lacks significant GABA-B affinity.[1][2][3][4] Using the racemate dilutes the GABA-B mediated neuroprotective effects.
PropertySpecification
Chemical Name (3R)-4-Amino-3-phenylbutanoic acid
Common Name (R)-Phenibut
CAS Number 1078-21-3 (Generic), Enantiomer specific may vary
Molecular Weight 179.22 g/mol
Solubility Water (highly soluble), Ethanol (sparingly)
pKa ~4.2 (Carboxyl), ~9.5 (Amino) - Zwitterionic at physiological pH

Preparation Protocol:

  • Vehicle: Dissolve in 0.9% Saline or PBS.

  • pH Adjustment: The hydrochloride salt is acidic. For in vivo IP injection, neutralize the solution to pH 7.2–7.4 using 0.1 N NaOH. Failure to adjust pH will cause peritoneal irritation and confound behavioral data.

  • Stability: Fresh preparation is recommended daily. Solutions are stable at 4°C for 24 hours.

Mechanism of Action: The Dual-Target Advantage

In neurodegenerative states like AD, amyloid-beta oligomers inhibit glutamate reuptake, leading to "spillover" and chronic activation of extrasynaptic NMDA receptors (excitotoxicity).

(R)-Phenibut intervenes at two critical nodes:[2]

  • Presynaptic: Binds

    
     subunits of N-type/P/Q-type Calcium channels 
    
    
    
    Reduces Ca²⁺ influx
    
    
    Decreases Glutamate Release .
  • Postsynaptic: Activates GABA-B receptors

    
     Activates GIRK (K⁺) channels 
    
    
    
    Hyperpolarizes neuron (counteracting NMDA-mediated depolarization).
Mechanistic Pathway Diagram

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VDCC VDCC (Ca2+ Channel) Glut_Vesicle Glutamate Release VDCC->Glut_Vesicle Promotes NMDA NMDA Receptor Glut_Vesicle->NMDA Activates R_Phenibut_Pre (R)-Phenibut R_Phenibut_Pre->VDCC Blocks (alpha2-delta) Apoptosis Excitotoxic Apoptosis (Mitochondrial Failure) NMDA->Apoptosis Ca2+ Overload GABA_B GABA-B Receptor GABA_B->NMDA Inhibits (via Hyperpolarization) Survival Neuroprotection GABA_B->Survival Restores Homeostasis R_Phenibut_Post (R)-Phenibut R_Phenibut_Post->GABA_B Agonist

Caption: (R)-Phenibut acts as a "synaptic brake," simultaneously reducing presynaptic glutamate release (via VDCC blockade) and decreasing postsynaptic sensitivity (via GABA-B).

Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay (Primary Cortical Neurons)

Objective: Quantify protection against Glutamate-induced cytotoxicity.

Reagents:

  • Primary Cortical Neurons (DIV 10-14).

  • L-Glutamate (Excitotoxic agent).

  • (R)-4-Amino-3-phenylbutanoic acid.[5][6][7]

  • LDH Cytotoxicity Kit.

Workflow:

  • Pre-treatment: Incubate neurons with (R)-Phenibut (Dose range: 10 µM – 500 µM) for 1 hour prior to insult.

    • Note: The Ki for GABA-B is ~92 µM; doses below 10 µM may be ineffective in this assay.

  • Insult: Add L-Glutamate (100 µM) + Glycine (10 µM) to the media.

  • Incubation: Co-incubate for 24 hours at 37°C/5% CO₂.

  • Readout: Collect supernatant for LDH assay.

  • Control: Use Memantine (10 µM) as a positive neuroprotective control.

Expected Outcome: A dose-dependent reduction in LDH release. Significant protection is typically observed at concentrations >50 µM, driven by the blockade of Calcium influx.

Protocol B: In Vivo Chronic Administration (AD Mouse Model)

Objective: Rescue synaptic plasticity and spatial memory in APP/PS1 mice.

Dosing Rationale: Unlike Baclofen, which causes sedation at low doses (e.g., 5 mg/kg), (R)-Phenibut has a wider therapeutic window.

  • Target Dose: 20 mg/kg to 50 mg/kg.

  • Route: Intraperitoneal (IP) or Oral Gavage.

  • Frequency: Daily for 21 days.

Step-by-Step Procedure:

  • Acclimatization: Handle mice (n=10/group) for 3 days to reduce stress-induced corticosterone, which interferes with GABA signaling.

  • Preparation: Dissolve (R)-Phenibut in PBS; adjust pH to 7.4.

  • Administration: Inject IP daily at ZT0 (lights on) to minimize circadian disruption of sleep cycles.

  • Behavioral Assay (Day 15-20): Morris Water Maze (MWM).

    • Hidden Platform Training: 4 trials/day for 5 days.

    • Probe Trial: Day 6 (remove platform).

    • Metric: Time in target quadrant.

  • Tissue Harvest (Day 21):

    • Perfuse with 4% PFA.

    • IHC Targets: Synaptophysin (synaptic density), Iba1 (microglial activation).

Protocol C: Pharmacokinetic Validation

Self-Validating Step: Ensure the drug reaches the brain.

Because (R)-Phenibut is an amino acid analog, it utilizes Large Neutral Amino Acid Transporters (LAT1) to cross the Blood-Brain Barrier (BBB).

  • Timepoint: Collect plasma and brain tissue 30 minutes post-injection.

  • Analysis: LC-MS/MS.

  • Target Brain/Plasma Ratio: > 0.6 (Indicating efficient transport).

Comparative Data Summary

The following table contrasts (R)-Phenibut with standard ligands, highlighting why it is preferred for chronic neurodegenerative models over pure GABA-B agonists.

CompoundTarget ProfileKi (GABA-B)Ki (

)
Neuroprotective UtilityLimitations
(R)-Phenibut Dual (Agonist + Blocker) 92 µM 23 µM High (Synergistic) Lower potency requires higher mg/kg dosing
(S)-Phenibut Selective

> 1000 µM39 µMLow/ModerateLacks GABA-B mediated hyperpolarization
Baclofen Selective GABA-B6 µM156 µMModerateSedation/Muscle relaxation masks cognitive improvement
Gabapentin Selective

Inactive0.05 µMModerateLacks direct synaptic inhibition via GABA-B

References

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut.[8] European Journal of Pharmacology, 583(1), 128-134.

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[3] Pharmacology Biochemistry and Behavior, 137, 23-29.

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

  • Zvejniece, L., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. International Journal of Molecular Sciences, 21(21), 8139.

  • Salazar, A. M., et al. (2021). Activation of GABAB receptors attenuate Alzheimer's disease related pathophysiology in a preclinical APP/PS1 transgenic model.[9] Alzheimer's & Dementia, 17(S6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenibut (4-Amino-3-Phenylbutyric Acid) Synthesis &amp; Impurity Profiling

Core Directive & Scope This guide addresses critical impurity profiles and synthetic bottlenecks in the production of Phenibut (4-amino-3-phenylbutyric acid) . Unlike standard amino acids, Phenibut is a -amino acid, maki...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses critical impurity profiles and synthetic bottlenecks in the production of Phenibut (4-amino-3-phenylbutyric acid) . Unlike standard amino acids, Phenibut is a


-amino acid, making it structurally prone to intramolecular cyclization.

The primary troubleshooting targets are:

  • The Lactam Equilibrium: Unintended cyclization to 4-phenyl-2-pyrrolidone.

  • Michael Addition Artifacts: Residual nitrostyrenes and malonate adducts.

  • Analytical False Positives: Thermal degradation during GC analysis.

Synthetic Pathway & Impurity Origins

To diagnose impurities, one must understand their origin in the standard Knoevenagel-Michael route (the "Perekalin" method), which remains the industrial standard due to cost-efficiency.

Visualizing the Impurity Cascade

The following diagram maps the standard synthesis and the specific points where critical impurities (marked in RED) diverge from the main pathway.

Phenibut_Synthesis_Impurities Start Benzaldehyde + Nitromethane Nitrostyrene Intermed: β-Nitrostyrene (Yellow Crystalline Solid) Start->Nitrostyrene Knoevenagel Condensation Michael_Adduct Intermed: Diethyl 2-(2-nitro-1-phenylethyl)malonate Nitrostyrene->Michael_Adduct + Diethyl Malonate Imp_Nitro IMPURITY A: Residual Nitrostyrene (Sensitizer, Yellow) Nitrostyrene->Imp_Nitro Incomplete Conversion Reduction Step: Catalytic Hydrogenation (Raney Ni or Pd/C) Michael_Adduct->Reduction Imp_Dimer IMPURITY C: Michael Adduct Dimers Michael_Adduct->Imp_Dimer Side Rxn Pyrrolidone_Ester Intermed: 2-Oxo-4-phenylpyrrolidine-3-carboxylate Reduction->Pyrrolidone_Ester Spontaneous Cyclization Hydrolysis Step: Acid Hydrolysis (HCl) Pyrrolidone_Ester->Hydrolysis Phenibut Product: Phenibut HCl Hydrolysis->Phenibut Ring Opening Imp_Lactam IMPURITY B: 4-Phenyl-2-pyrrolidone (The 'Lactam') Phenibut->Imp_Lactam Dehydration (Heat/Low pH)

Figure 1: The Perekalin synthetic route showing the critical branching points for nitrostyrene and lactam impurities.

Troubleshooting Guide: The "Lactam Loop"

User Complaint: "My final product purity is 99% by titration, but GC-MS shows 100% impurity (4-phenyl-2-pyrrolidone)."

Diagnosis: This is likely an analytical artifact , not a synthetic failure. Phenibut is a


-amino acid.[1][2][3] Under the high heat of a Gas Chromatography (GC) injection port (

C), it undergoes rapid thermal dehydration to form the lactam (4-phenyl-2-pyrrolidone).
The Mechanism


  • Acidic Conditions (pH < 2): Favors the linear salt (Phenibut HCl).

  • Neutral/Basic Conditions (pH > 6): Favors the zwitterion, which easily cyclizes.

  • Heat: Drives the loss of water (entropy), forcing the equilibrium to the lactam.

Corrective Protocol: Distinguishing Artifacts from Real Impurities

Do NOT use standard GC for Phenibut purity unless you derivatize it first (e.g., silylation). Use HPLC.

Validated HPLC Method (Reverse Phase / Mixed Mode):

Parameter Setting Rationale
Column Primesep 100 (Mixed-Mode) or C18 (End-capped) Mixed-mode retains the polar amino acid better than standard C18.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH suppresses zwitterion formation, preventing on-column cyclization.
Mobile Phase B Acetonitrile (ACN) Organic modifier for elution.
Detection UV @ 210 nm Phenibut lacks strong chromophores; low UV is required.

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Interpretation:

  • Peak A (Early Elution): Phenibut (Polar, interacts with ionic phase).

  • Peak B (Late Elution): 4-Phenyl-2-pyrrolidone (Less polar, hydrophobic retention).

Impurity Profile: Precursors & Side Products

If the lactam is ruled out, check for these synthesis-specific contaminants.

A. -Nitrostyrene (The "Yellow" Impurity)
  • Origin: Incomplete reduction of the Knoevenagel intermediate.

  • Identification: The final powder has a yellow tint. Pure Phenibut HCl is brilliant white.

  • Risk: Nitrostyrenes are potential sensitizers and must be cleared.

  • Removal Protocol:

    • Dissolve crude Phenibut in minimal hot water.

    • Wash with Ethyl Acetate (Nitrostyrene is highly soluble in organics; Phenibut HCl is not).

    • Recrystallize the aqueous layer with Ethanol.

B. Inorganic Salts (Ash)
  • Origin: Neutralization steps (e.g., NaOH) or catalyst leaching (Raney Nickel).

  • Identification: High "Residue on Ignition" (ROI) or non-combustible ash.

  • Removal: Recrystallization from anhydrous ethanol . Phenibut HCl is soluble in ethanol; NaCl/KCl are largely insoluble.

C. Enantiomeric Impurities

Phenibut is chiral.[1][4] The biological activity resides primarily in the (R)-enantiomer .

  • Standard Synthesis: Produces a Racemate (50:50 R/S) .

  • Issue: If you require (R)-Phenibut, "impurity" refers to the (S)-enantiomer.

  • Resolution: Classical resolution using chiral acids (e.g., mandelic acid) or asymmetric synthesis using chiral thiourea catalysts [1].

FAQ: Process Optimization

Q: Why does my product smell like almonds? A: This indicates residual Benzaldehyde . It oxidizes to benzoic acid over time.

  • Fix: Perform a steam distillation on the crude reaction mixture before the final acidification step, or wash the final solid with diethyl ether.

Q: Can I use sulfuric acid instead of HCl for the hydrolysis? A: Not recommended. HCl facilitates the precipitation of the hydrochloride salt (Phenibut HCl), which is the stable pharmaceutical form. Sulfates are harder to crystallize and more hygroscopic.

Q: My melting point is too low (Standard: 194-201°C). A: A depressed melting point usually indicates:

  • Water retention: Phenibut HCl is hygroscopic. Dry at 60°C under vacuum.

  • Lactam contamination: Even 5% lactam can drop the MP significantly.

Summary of Critical Parameters

Use this table to audit your current workflow.

Critical Quality Attribute (CQA)Target SpecificationCommon Failure ModeRemediation
Appearance White Crystalline PowderYellow/Off-whiteWash with EtOAc (removes Nitrostyrene).
Identification (IR) Matches Std (Lactam C=O @ 1650-1700 cm⁻¹)Extra peak @ 1680 cm⁻¹Recrystallize (Water/EtOH) to hydrolyze lactam.
Loss on Drying < 0.5%> 1.0%Vacuum oven @ 60°C (Do not exceed 100°C).
Assay (HPLC) 98.0% - 101.0%< 98% (Lactam present)Adjust hydrolysis time (reflux HCl longer).

References

  • Synthesis of Phenibut & Asymmetric Catalysis: Title: Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas.[5] Source: ResearchGate / ChemicalBook (2024). URL:[Link]

  • Analytical Methods (HPLC/LC-MS): Title: Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry.[6] Source: PubMed / NIH (2023). URL:[Link]

  • Patent for Industrial Synthesis: Title: Preparation method for 4-amino-3-phenylbutyric acid (CN102115450A).[7] Source: Google Patents. URL:

Sources

Optimization

Side reactions in the synthesis of (R)-4-Amino-3-phenylbutanoic acid

Technical Support Center: Synthesis of (R)-4-Amino-3-phenylbutanoic Acid Ticket System: Open Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-4-Amino-3-phenylbutanoic Acid Ticket System: Open Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

You are likely synthesizing (R)-Phenibut , a gabapentinoid and GABA-B agonist. While the structure appears simple—a phenyl ring, an amine, and a carboxylic acid—the synthesis is plagued by a "stability paradox." The molecule is thermodynamically driven to cyclize into its lactam form (4-phenylpyrrolidin-2-one), particularly under the thermal and acidic conditions often required to create it.

This guide moves beyond standard protocols to address the causality of failure . We focus on the three critical stages where side reactions destroy yield and enantiomeric excess (ee): the Chiral Michael Addition, the Nitro-Reduction, and the Workup/Isolation.

Module 1: The Nitrostyrene Bottleneck (Michael Addition)

Context: The industry-standard route involves the asymmetric Michael addition of a malonate (dimethyl or diethyl) to trans-


-nitrostyrene, catalyzed by a chiral organocatalyst (e.g., thiourea or squaramide).
Side Reaction A: Nitrostyrene Oligomerization

Symptom: The reaction mixture turns into a viscous, gummy orange/red semi-solid. Yield is <20%. Mechanism:


-nitrostyrene is an electron-deficient alkene. In the presence of trace bases (even the organocatalyst itself if too concentrated) or heat, it undergoes anionic polymerization.
Troubleshooting Protocol: 
  • Purify Precursor: Recrystallize

    
    -nitrostyrene from ethanol immediately before use. Old samples accumulate polymer seeds.
    
  • Concentration Control: Do not run the reaction neat (solvent-free) unless using specific ball-milling protocols. Use Toluene or DCM at 0.1 M to dilute intermolecular interactions.

  • Temperature: Keep

    
    . Higher temperatures favor polymerization over the reversible Michael addition.
    
Side Reaction B: The Retro-Michael & Racemization

Symptom: HPLC shows low enantiomeric excess (e.g., 60% ee instead of expected 95%) despite using a high-quality chiral catalyst (e.g., Takemoto’s catalyst). Mechanism: The Michael addition is reversible. If the reaction is left too long or if water is present, the product dissociates back to achiral starting materials and re-adds non-selectively. Diagnostic Check:

  • Water Content: Perform a Karl Fischer titration on your solvent. Water interferes with the H-bonding network of the thiourea catalyst, collapsing the chiral pocket.

  • Time Course: Monitor conversion via TLC/NMR. Quench immediately upon consumption of nitrostyrene. Do not stir overnight "just to be safe."

Module 2: Hydrogenation Hazards (Nitro Amine)

Context: Reducing the nitro group to the amine using Raney-Nickel (Ra-Ni) or Pd/C.[1]

Side Reaction C: Catalyst Poisoning (Sulfur Carryover)

Symptom: Hydrogen uptake stalls completely. The nitro group remains unreduced. Root Cause: If you used a thiourea-based organocatalyst in the previous step, trace sulfur residues are potent poisons for Pd and Ni catalysts. Resolution:

  • Protocol: Pass the Michael adduct through a short silica plug or wash with dilute aqueous bleach (NaOCl) before hydrogenation to oxidize/remove sulfur species.

  • Alternative: Use non-sulfur-based catalysts (e.g., Cinchona alkaloid derivatives) if downstream hydrogenation is sensitive.

Side Reaction D: Hydroxylamine Accumulation

Symptom: Mass Spec shows M+16 peak (Intermediate). Product is unstable. Mechanism: Reduction stalls at the hydroxylamine intermediate (


) rather than proceeding to the amine (

). Fix:
  • Increase

    
     pressure (>5 bar).
    
  • Add a trace of acid (HCl) to the hydrogenation mixture (if using Pd/C) to facilitate the elimination of water from the hydroxylamine.

Module 3: The Lactam Loop (Critical Stability Issue)

Context: This is the most pervasive side reaction. (R)-4-Amino-3-phenylbutanoic acid spontaneously cyclizes to (R)-4-phenylpyrrolidin-2-one (Phenibut Lactam).

Side Reaction E: Intramolecular Cyclization (Lactamization)

Symptom: White crystals turn into an oil or glassy solid upon drying. Melting point depression observed. Trigger:

  • Acidic pH: Protonation of the carbonyl oxygen makes it more electrophilic.

  • Heat: Drying in an oven >

    
    .
    
  • Aqueous Equilibrium: In water, the open-chain amino acid exists in equilibrium with the lactam.

The "Zwitterion Shield" Protocol: To prevent lactamization, you must isolate the product as the zwitterion (isoelectric point ~pH 7.0-7.5) or a stable salt, and avoid heat.

StateRisk LevelAction Required
Acidic (pH < 4) CRITICAL Rapid cyclization. Neutralize immediately with weak base (NaHCO3).
Basic (pH > 9) LowStable as carboxylate, but difficult to isolate (salt formation).
Neutral (pH 7) ModerateStable if kept cool.
Solid State High (if heated)Do not oven dry. Lyophilize (freeze-dry) only.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the fatal lactamization trap.

G Start Nitro-Ester Intermediate Reduction Catalytic Hydrogenation (Pd/C or Ra-Ni) Start->Reduction AmineEster Amino-Ester (Unstable Intermediate) Reduction->AmineEster Hydrolysis Hydrolysis (Acid/Base) AmineEster->Hydrolysis Controlled Saponification Lactam (R)-4-phenylpyrrolidin-2-one (Lactam - Impurity) AmineEster->Lactam Spontaneous Cyclization (Fast at pH < 7) Target (R)-4-Amino-3-phenylbutanoic acid (Open Chain - Desired) Hydrolysis->Target Careful Neutralization (pH 7.2) Target->Lactam Heat / Acid / Time (Equilibrium Shift) Lactam->Target Strong Base Hydrolysis (Ring Opening)

Caption: The "Lactam Trap" in Phenibut synthesis. Note that the Amino-Ester intermediate is highly prone to rapid cyclization before it can be hydrolyzed to the desired acid.

FAQ: Technical Support

Q: My product is a sticky oil that won't crystallize. Is it the lactam? A: Likely, yes. The lactam has a lower melting point than the zwitterionic amino acid.

  • Test: Run a TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.

    • Purple Spot: Primary amine (Open chain target).

    • No Color/Faint Yellow: Lactam (Secondary amide, reacts poorly with Ninhydrin).

  • Recovery: Reflux the oil in 2M NaOH for 2 hours to reopen the ring, then carefully neutralize to pH 7.2 at

    
     to precipitate the zwitterion.
    

Q: Can I use ethanol for recrystallization? A: Use with caution. Heating the amino acid in ethanol can lead to esterification , which immediately triggers lactamization (esters cyclize faster than acids). Use Water/Isopropanol mixtures instead.

Q: Why is my yield low after the Michael Addition? A: Check your workup. The dicarboxylate intermediate is often an oil. If you used a thiourea catalyst, it might be co-eluting. Use column chromatography with a gradient of Hexane


 EtOAc. Ensure your silica is neutral; acidic silica can degrade the nitro-compound.

References

  • Lactamization Mechanism: Hadidi, S., et al. (2020). "A computational study on phenibut lactamization mechanism and the pH effects on the process." ResearchGate.[2][3]

  • Enantioselective Michael Addition: Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Synthesis Overview: Lapin, I. (2001).[1][4] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.

  • Squaramide Catalysis: Malerich, J. P., et al. (2008). "Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes." Chemical Science (Relevant mechanistic parallel).

  • General GABA Analog Synthesis: Ordóñez, M., & Cativiela, C. (2007).[5] "Stereoselective synthesis of

    
    -amino acids." Tetrahedron: Asymmetry. 
    

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Resolution of Phenibut

Welcome to the technical support center for the chiral resolution of phenibut. As a GABA analogue with a single stereocenter, the separation of its R- and S-enantiomers is critical for pharmaceutical development and qual...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of phenibut. As a GABA analogue with a single stereocenter, the separation of its R- and S-enantiomers is critical for pharmaceutical development and quality control, given that the pharmacological activity resides primarily in the R-enantiomer.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in achieving optimal chiral separation of phenibut using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Poor Chiral Resolution

Achieving baseline resolution of phenibut enantiomers can be a nuanced process. This section addresses specific issues you might encounter and provides a systematic approach to resolving them.

Q1: Why am I seeing poor peak resolution (Rs < 1.5) or complete co-elution of the phenibut enantiomers?

Poor resolution is the most common issue in chiral chromatography and can stem from several factors. A systematic evaluation of your method parameters is the key to identifying the root cause.

Possible Causes & Recommended Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[3][4] The chiral selector may not be providing sufficient stereoselective interactions with the phenibut enantiomers.

    • Solution: Phenibut, being a γ-amino acid, often resolves well on polysaccharide-based CSPs.[5][6][7] If you are not using one, consider screening columns with different chiral selectors.

      • Primary Recommendation: Start with amylose or cellulose-based CSPs, such as those derivatized with tris(3,5-dimethylphenylcarbamate).[7][8] These phases are known for their broad enantioselectivity.[5][9]

      • Secondary Options: If polysaccharide columns are unsuccessful, consider macrocyclic glycopeptide (e.g., teicoplanin-based) or cyclodextrin-based CSPs.[10][11][12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Solution:

      • Organic Modifier: In normal-phase mode (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier.[13] A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Additives: Phenibut has both an acidic (carboxylic acid) and a basic (amine) functional group. The ionization state of these groups significantly impacts retention and selectivity.

        • For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can improve peak shape and selectivity by minimizing interactions with residual silanol groups on the silica support.[4]

        • For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) is used.[14][15] For an amphoteric compound like phenibut, you may need to experiment with both types of additives or a combination to find the optimal separation conditions.[16]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][17]

    • Solution: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[3] Try decreasing the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C). Conversely, in some cases, higher temperatures can improve efficiency and unexpectedly increase resolution.[3] Therefore, screening a range of temperatures is advisable.

  • Inappropriate Flow Rate: A high flow rate can reduce the time available for the enantiomers to interact with the CSP, leading to poor resolution.[4]

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can significantly improve resolution, although it will increase the analysis time.[18]

Q2: My phenibut peaks are exhibiting significant tailing or fronting. What's the cause and how can I fix it?

Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification.

Possible Causes & Recommended Solutions:

  • Secondary Interactions (Tailing): The primary amine group in phenibut can interact with acidic silanol groups on the surface of the silica-based CSP, causing peak tailing.[4]

    • Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% is typically effective.[4][14] These additives will compete with the basic analyte for the active silanol sites, thus improving peak symmetry.

  • Mass Overload (Fronting): Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting.[18]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[18] A good starting point is to inject 1-2% of the total column volume for a sample concentration of around 1 µg/µL.[18]

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger (more polar in normal phase) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor chiral resolution of phenibut.

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) or Peak Shape Issues Check_CSP Is the Chiral Stationary Phase (CSP) appropriate for Phenibut? Start->Check_CSP Check_MP Is the Mobile Phase (MP) Optimized? Check_CSP->Check_MP Yes Solution_CSP Screen Polysaccharide-based CSPs (Amylose/Cellulose derivatives) Check_CSP->Solution_CSP No Check_Temp_Flow Are Temperature and Flow Rate Optimized? Check_MP->Check_Temp_Flow Yes Solution_MP_Modifier Vary % Organic Modifier Check_MP->Solution_MP_Modifier No Check_Sample Are there Sample-Related Issues? Check_Temp_Flow->Check_Sample Yes Solution_Temp Decrease Temperature (e.g., to 15-20°C) Check_Temp_Flow->Solution_Temp No Solution_Concentration Reduce Sample Concentration/ Injection Volume Check_Sample->Solution_Concentration No End Achieved Good Resolution (Rs >= 1.5) Check_Sample->End Yes Solution_CSP->Check_MP Solution_MP_Additive Add/Optimize Acidic/Basic Additive (e.g., 0.1% TFA or DEA) Solution_MP_Modifier->Solution_MP_Additive Solution_MP_Additive->Check_Temp_Flow Solution_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) Solution_Temp->Solution_Flow Solution_Flow->Check_Sample Solution_Solvent Dissolve Sample in Mobile Phase Solution_Concentration->Solution_Solvent Solution_Solvent->End

Caption: A stepwise decision diagram for troubleshooting poor phenibut chiral HPLC resolution.

Frequently Asked Questions (FAQs)

Q3: What are the most common chiral stationary phases for separating phenibut and similar amino acids?

Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including amino acids like phenibut.[5][6][9] Specifically, derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[7][8] Macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin-based) have also shown success in separating underivatized amino acids.[10][19]

Q4: How do mobile phase additives like TFA and DEA work in chiral separations?

Mobile phase additives play a crucial role in controlling the ionization state of the analyte and interacting with the stationary phase.

  • Acidic Additives (e.g., TFA, Formic Acid): These are used for acidic or neutral compounds and can also be used to protonate the amine group of phenibut. This protonation can influence its interaction with the CSP. The addition of TFA has been shown to improve resolution in some cases by potentially enhancing ion-dipole interactions.[15]

  • Basic Additives (e.g., DEA, TEA): These are essential when analyzing basic compounds on silica-based CSPs.[4] They act as silanol-masking agents, binding to active silanol sites on the silica surface and preventing strong, non-enantioselective interactions that cause peak tailing.[4] For an amphoteric molecule like phenibut, the choice of additive will depend on the pH at which the best chiral recognition is achieved.

Q5: Can I use gradient elution for chiral separations of phenibut?

While gradient elution is common in achiral HPLC, isocratic elution is much more common for chiral separations.[20] The reason is that chiral recognition is often highly sensitive to the mobile phase composition. A changing mobile phase composition during a gradient run can alter the selectivity and make the separation less robust and difficult to reproduce. It is generally recommended to optimize an isocratic method for chiral separations.[20][21]

Reference Chromatographic Conditions

The following table summarizes typical starting conditions for the chiral HPLC separation of phenibut on a polysaccharide-based CSP. These should be considered as a starting point for method development.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of chiral compounds, including amino acids.[5][7]
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions providing good efficiency.
Mobile Phase Mode Normal PhaseOften provides better selectivity for chiral separations on polysaccharide CSPs.[22]
Mobile Phase Composition n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA or 0.1% DEAA common starting point. The ratio of hexane to alcohol and the type/presence of an additive must be optimized.[14][15]
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance interaction time with the CSP and improve resolution.[4]
Column Temperature 25 °CA controlled room temperature is a good starting point. Optimization by cooling may be necessary.[3]
Detection UV at 215 nmPhenibut has a phenyl group that allows for UV detection.
Injection Volume 10 µLShould be minimized to prevent band broadening.[18]

Experimental Protocol: Chiral HPLC Method Development for Phenibut

This protocol outlines a systematic approach to developing a robust chiral HPLC method for phenibut.

1. System Preparation:

  • Ensure the HPLC system is clean and properly equilibrated. If switching from reversed-phase, thoroughly flush the system with an intermediate solvent like isopropanol.[21]
  • Install the selected chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

2. Mobile Phase Preparation:

  • Prepare the initial mobile phase: n-Hexane/Isopropanol (90:10, v/v). Degas the mobile phase thoroughly.[23]
  • Prepare separate mobile phases containing 0.1% TFA and 0.1% DEA for screening.

3. Initial Screening:

  • Equilibrate the column with the starting mobile phase for at least 30 column volumes.[21]
  • Prepare a solution of racemic phenibut (e.g., 0.5 mg/mL) in the mobile phase.
  • Inject the sample and run the analysis under the initial isocratic conditions.
  • Evaluate the chromatogram for any signs of separation.

4. Optimization:

  • Additive Screening: If no separation or poor peak shape is observed, switch to the mobile phase containing 0.1% TFA and re-equilibrate. Repeat the injection. Then, switch to the mobile phase containing 0.1% DEA, re-equilibrate, and inject again.
  • Organic Modifier Percentage: Based on the best additive condition, vary the percentage of isopropanol (e.g., from 5% to 20%) to optimize the resolution and retention time.
  • Temperature and Flow Rate: Once a promising separation is achieved, fine-tune the resolution by adjusting the column temperature (e.g., testing at 20°C and 30°C) and the flow rate (e.g., testing at 0.5 mL/min and 1.0 mL/min).

5. Method Validation:

  • Once optimal conditions are established, perform system suitability tests to ensure the method is robust and reproducible. Key parameters include resolution (Rs > 1.5), tailing factor, and reproducibility of retention times and peak areas.

References

  • Trouble with chiral separations - May 20 2020. Chromatography Today. Available at: [Link]

  • Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. PubMed. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF. ResearchGate. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. PMC. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. Available at: [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • HPLC manual (for chiral HPLC analysis). Available at: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. Available at: [Link]

  • (PDF) Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF. ResearchGate. Available at: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. Available at: [Link]

  • HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. PMC. Available at: [Link]

  • Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. Available at: [Link]

  • (PDF) Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. Available at: [Link]

  • Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC. Available at: [Link]

  • Comparative pharmacological activity of optical isomers of phenibut. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of (R)-4-Amino-3-phenylbutanoic acid in Solution

Welcome to the technical support guide for (R)-4-Amino-3-phenylbutanoic acid, the biologically active enantiomer of phenibut.[1] This document is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-4-Amino-3-phenylbutanoic acid, the biologically active enantiomer of phenibut.[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Understanding its stability profile is critical for ensuring experimental reproducibility, developing robust formulations, and maintaining analytical accuracy.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling and stability of (R)-4-Amino-3-phenylbutanoic acid solutions.

Q1: What is the primary degradation pathway for (R)-4-Amino-3-phenylbutanoic acid in solution?

A1: The principal degradation pathway is a non-enzymatic, intramolecular cyclization, also known as lactamization. This reaction converts (R)-4-Amino-3-phenylbutanoic acid into its corresponding lactam, 4-phenyl-2-pyrrolidinone.[2][3] This occurs when the amino group (-NH2) attacks the carboxylic acid group (-COOH), eliminating a molecule of water. This process is highly dependent on factors such as pH, temperature, and solvent. A computational study suggests that this lactam form is more thermally stable than the parent compound, driving the equilibrium towards degradation over time.[4]

Q2: How does pH impact the stability of (R)-4-Amino-3-phenylbutanoic acid solutions?

A2: The rate of lactamization is significantly influenced by pH. While the compound exhibits stability across a range of pH levels, it is most stable in slightly acidic environments.[1] Computational studies on phenibut's lactamization have shown that the reaction rate is reduced under both strongly acidic and basic conditions compared to neutral pH.[4] This is because in strongly acidic conditions (pH < 2), the amine group is protonated (-NH3+), making it a poor nucleophile. In strongly basic conditions (pH > 10), the carboxyl group is deprotonated (-COO-), which repels the nucleophilic amine group. The rate of cyclization is often highest in the neutral to slightly alkaline pH range where a significant population of the zwitterionic form exists, facilitating the intramolecular reaction.

Q3: What are the recommended storage conditions for stock solutions?

A3: For short-term storage (days to weeks), solutions should be kept in a dry, dark environment at 0-4°C.[5] For long-term storage (months to years), freezing at -20°C is recommended.[5] The use of the hydrochloride salt form can enhance aqueous solubility and stability compared to the freebase.[1] It is crucial to minimize freeze-thaw cycles, as these can affect the stability of amino acids in solution, potentially through localized pH changes or concentration effects during the freezing process.[6]

Q4: Which analytical technique is best suited for monitoring the stability of (R)-4-Amino-3-phenylbutanoic acid?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and widely used method for quantifying (R)-4-Amino-3-phenylbutanoic acid and its degradation products.[7] It allows for the separation and quantification of the parent compound from its lactam degradant. Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for direct analysis because the high temperatures of the injector port can induce thermal degradation and cyclization, leading to inaccurate quantification of the parent compound.[2][3][8] If GC-MS must be used, derivatization of the molecule is required to prevent this on-instrument degradation.[2][3]

Q5: What solvents are compatible with (R)-4-Amino-3-phenylbutanoic acid?

A5: (R)-4-Amino-3-phenylbutanoic acid hydrochloride is highly soluble in water.[1][7] It is also soluble in DMSO.[5][9] For experimental purposes, the choice of solvent should be guided by the specific requirements of the assay. When preparing aqueous solutions, using a slightly acidic buffer (e.g., pH 4-5) can enhance long-term stability by minimizing the rate of lactamization.

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Explanation
Appearance of a new, less polar peak in HPLC chromatogram over time. Lactamization. The primary degradation product, 4-phenyl-2-pyrrolidinone, is less polar than the parent amino acid and will typically have a longer retention time on a reverse-phase HPLC column. Confirm the identity of the new peak by running a reference standard of the lactam or by using LC-MS to verify its molecular weight.[7]
Rapid loss of parent compound concentration in a neutral buffer (e.g., PBS at pH 7.4). Accelerated Degradation at Neutral pH. The rate of lactam formation is often maximal near neutral pH. For assays requiring prolonged incubation, consider using a buffer with a slightly acidic pH (e.g., acetate buffer at pH 5.0) to slow the degradation rate. If the experimental conditions mandate a neutral pH, prepare solutions fresh and use them immediately.
Inconsistent results when using GC-MS for quantification. Thermal Degradation. (R)-4-Amino-3-phenylbutanoic acid is thermally labile and readily cyclizes to its lactam in the hot GC injector port.[2][3] This leads to an underestimation of the parent compound. Solution: Switch to an HPLC-based method for quantification.[7] If GC-MS is unavoidable, you must derivatize the compound (e.g., silylation) to block the reactive groups and prevent cyclization.[3]
Precipitate forms after dissolving the compound and adjusting pH. Isoelectric Point Precipitation. Like other amino acids, (R)-4-Amino-3-phenylbutanoic acid has an isoelectric point (pI) where its net charge is zero, and its solubility is at a minimum. If you adjust the pH of a concentrated solution to its pI, it may precipitate. Solution: Operate at a pH that is at least 1-2 units away from the pI. If you must work near the pI, use a lower concentration of the compound.

Visualizing the Degradation Pathway and Experimental Workflow

Understanding the chemical transformation and the process for studying it is key to managing stability.

Degradation Pathway: Intramolecular Cyclization

The diagram below illustrates the primary degradation pathway where (R)-4-Amino-3-phenylbutanoic acid undergoes intramolecular cyclization to form 4-phenyl-2-pyrrolidinone and water.

Caption: Lactamization of (R)-4-Amino-3-phenylbutanoic acid.

Workflow for a Forced Degradation Study

This workflow outlines the necessary steps to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways. This is a critical step in drug development and formulation.

G cluster_conditions Stress Conditions prep Prepare Stock Solution in appropriate solvent stress Apply Stress Conditions (e.g., Acid, Base, Heat, Oxidation) prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base heat Thermal Stress (e.g., 60°C in solution) stress->heat oxid Oxidative Stress (e.g., 3% H₂O₂) stress->oxid analyze Analyze Samples by Stability-Indicating Method (HPLC) acid->analyze base->analyze heat->analyze oxid->analyze report Characterize Degradants & Report Stability Profile analyze->report

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: HPLC Method for Stability Assessment

This section provides a robust, starting-point HPLC method for the separation and quantification of (R)-4-Amino-3-phenylbutanoic acid and its primary lactam degradant.

Objective: To develop a stability-indicating HPLC-UV method.

Instrumentation and Materials:

  • HPLC system with UV/Vis or DAD detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • (R)-4-Amino-3-phenylbutanoic acid reference standard

  • 4-phenyl-2-pyrrolidinone reference standard (if available)

  • HPLC-grade acetonitrile, water, and ammonium acetate

  • Acetic Acid

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid (v/v)Provides buffering capacity in a volatile system, suitable for LC-MS if needed. The acidic pH enhances peak shape for the amine.[10]
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutes, then re-equilibrateA gradient is recommended to ensure elution of both the polar parent compound and the less polar lactam degradant with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection λ 210 nm or 257 nmThe phenyl group provides UV absorbance. 210 nm offers higher sensitivity, while 257 nm may offer more selectivity. Wavelength should be optimized by scanning the reference standard.
Injection Vol. 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock solution of (R)-4-Amino-3-phenylbutanoic acid (e.g., 1 mg/mL) in the mobile phase A or a suitable diluent. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the experimental samples with the same diluent to fall within the range of the calibration curve.

  • System Suitability: Before running samples, inject a standard solution multiple times (n=5) to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.

  • Analysis: Inject standards and samples. Quantify the amount of parent compound remaining by comparing its peak area to the calibration curve. The percentage of degradation can be calculated based on the initial concentration.

References

  • Lee, S., Ong, M. C., Lim, J. L., & Yap, T. W. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 52-58. doi: 10.1016/j.forsciint.2017.06.002. Retrieved from [Link]

  • Ahangar, P., Semnani, A., & Aghaei, H. (2020). A computational study on phenibut lactamization mechanism and the pH effects on the process. Structural Chemistry, 31(6), 2269-2278. Retrieved from [Link]

  • Wang, T., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in Chemistry, 9, 708711. Retrieved from [Link]

  • World Health Organization. (2020). Pre-Review Report: PHENIBUT. Retrieved from [Link]

  • GHP News. (2025, June 5). Phenibut HCL Nootropics: Detailed Research Resource for Labs. Retrieved from [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. Retrieved from [Link]

  • TZS, et al. (2023). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. Journal of Analytical Toxicology, 47(9), 923-928. Retrieved from [Link]

  • Al-Adhami, M., & Al-Allaf, M. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Ibuprofen and Baclofen in Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International, 33(47A), 231-243. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-Amino-3-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-pyrrolidinone. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GABA-B Receptor Activity of (R)- and (S)-Phenibut

For researchers in neuropharmacology and drug development, understanding the stereoselectivity of a compound is paramount. A chiral molecule's enantiomers can exhibit vastly different pharmacological profiles, ranging fr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, understanding the stereoselectivity of a compound is paramount. A chiral molecule's enantiomers can exhibit vastly different pharmacological profiles, ranging from potent agonist to inert distomer, or even an antagonist at the same receptor. This guide provides an in-depth, objective comparison of the gamma-aminobutyric acid type B (GABA-B) receptor activity of the two enantiomers of phenibut: (R)-4-Amino-3-phenylbutanoic acid and (S)-4-Amino-3-phenylbutanoic acid.

Phenibut, a derivative of the principal inhibitory neurotransmitter GABA, is utilized clinically in some countries for its anxiolytic and nootropic effects.[1] It is prescribed and sold as a racemic mixture, containing equal parts of its (R)- and (S)-isomers. However, extensive research reveals that the therapeutic effects attributed to phenibut's GABA-mimetic action are almost exclusively mediated by one of these enantiomers.[2] This guide will dissect the experimental data that establishes this stereoselectivity, providing the quantitative evidence and detailed methodologies required for rigorous scientific assessment.

The GABA-B Receptor: A Primer on its Function and Signaling

Before comparing the enantiomers, it is crucial to understand the target. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[3][4] Unlike the ionotropic GABA-A receptor, which is a ligand-gated chloride channel, the GABA-B receptor signals through a heterodimer of GABA-B1 and GABA-B2 subunits, coupling to inhibitory Gi/o proteins.[5][6]

Upon agonist binding, the Gi/o protein dissociates into its Gα and Gβγ subunits, initiating two primary downstream inhibitory pathways.[7]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[8] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from the presynaptic terminal.[7]

These actions collectively decrease neuronal excitability, underpinning the anxiolytic, sedative, and muscle relaxant properties of GABA-B agonists.[9]

GABAB_Signaling cluster_membrane Cell Membrane cluster_effects Intracellular Effects Agonist (R)-Phenibut (Agonist) Receptor GABA-B Receptor (GABAB1/GABAB2) Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization (Neuron Inhibition) GIRK->Hyperpol K+ Efflux

Caption: Canonical GABA-B Receptor Signaling Pathway.

Stereoselective Activity at the GABA-B Receptor

Experimental evidence from radioligand binding assays and in vivo pharmacological studies demonstrates a profound difference in the activity of phenibut's enantiomers. The (R)-enantiomer is the active form, or eutomer, at the GABA-B receptor, while the (S)-enantiomer, the distomer, is largely inactive at this target.

(R)-4-Amino-3-phenylbutanoic Acid: The Active Eutomer

(R)-phenibut is a potent agonist at the GABA-B receptor.[9] Its binding affinity and functional activity are responsible for the GABA-mimetic effects of the racemic mixture.[10][11] Studies have shown that the pharmacological actions of racemic phenibut, such as its sedative and antinociceptive effects, are mediated by the (R)-isomer and can be blocked by GABA-B selective antagonists.[2][12]

(S)-4-Amino-3-phenylbutanoic Acid: The Inactive Distomer

In stark contrast, (S)-phenibut shows negligible affinity for the GABA-B receptor.[10][13] Pharmacological testing has confirmed its inactivity; in doses up to 500 mg/kg, (S)-phenibut produced no significant effects in tests for locomotor activity, antidepressant, or analgesic action.[12] This lack of activity underscores the high degree of stereoselectivity of the GABA-B receptor's orthosteric binding site.[14]

It is critical to note, however, that (S)-phenibut is not entirely devoid of biological activity. Both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-dependent calcium channels, the same target as gabapentinoids like gabapentin and pregabalin.[10][15] This secondary mechanism may contribute to the overall pharmacological profile of racemic phenibut, but it is distinct from its GABA-B mediated effects.

Quantitative Comparison: Binding Affinity Data

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor is used. Unlabeled compounds (the "competitors," e.g., (R)- and (S)-phenibut) are added at increasing concentrations to displace the radioligand. The concentration of the competitor that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

The data below, derived from studies using rat brain membrane preparations and the selective GABA-B antagonist [3H]CGP54626 as the radioligand, clearly illustrates the stereoselectivity.[2]

CompoundKi at GABA-B Receptor (μM)Source
(R)-Phenibut 92 ± 3[2]
(S)-Phenibut > 1000 (Inactive)[13]
Racemic Phenibut177 ± 2[2]
Baclofen (Reference Agonist)6.0 ± 1[2]

Analysis: The data unequivocally shows that (R)-phenibut possesses a moderate affinity for the GABA-B receptor, approximately twice that of the racemic mixture.[2] Conversely, (S)-phenibut has a Ki value greater than 1 mM, indicating it does not bind significantly to the GABA-B receptor.[13] For context, the reference GABA-B agonist, baclofen, demonstrates a significantly higher affinity than any form of phenibut.[2]

Experimental Methodologies: Validated Protocols

To ensure scientific rigor, the protocols used to derive such comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays used in characterizing GABA-B receptor ligands.

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for the receptor site.

Causality: The choice of a high-affinity antagonist radioligand like [3H]CGP54626 is critical. Agonists often bind with lower affinity than antagonists and can be sensitive to GTP levels in the membrane preparation. An antagonist ligand provides a more stable and reproducible measurement of binding site occupancy. Repeated washing of the membrane preparation is essential to remove endogenous GABA, which would otherwise interfere with the assay.[16]

Binding_Assay cluster_prep Membrane Preparation cluster_assay Incubation cluster_analysis Detection & Analysis P1 Homogenize Tissue (e.g., Rat Cortex) P2 Centrifuge & Wash (x4) (Remove Endogenous GABA) P1->P2 P3 Resuspend in Assay Buffer (Determine Protein Conc.) P2->P3 A1 Combine: 1. Membranes 2. [3H]CGP54626 3. Test Compound ((R/S)-Phenibut) P3->A1 A2 Incubate (e.g., 60 min, 30°C) A1->A2 D1 Rapid Filtration (Separates bound from free radioligand) A2->D1 D2 Scintillation Counting (Quantify bound radioactivity) D1->D2 D3 Calculate IC50 & Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer.[17] Centrifuge the homogenate (e.g., 20,000 x g for 10 min at 4°C) to pellet the membranes.[16] Repeat the wash and centrifugation steps at least three more times to thoroughly remove endogenous GABA.[16] Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (e.g., (R)-phenibut).[17]

  • Non-Specific Binding: Include control wells containing a high concentration of a known GABA-B agonist (e.g., 10 mM GABA) to determine non-specific binding.[18]

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[17]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.[17]

  • Quantification: Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.[17]

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

This functional assay directly measures G-protein activation, providing a readout of agonist efficacy. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Causality: This assay measures the first step in the signaling cascade post-receptor binding.[19] The use of a non-hydrolyzable GTP analog is key; it "traps" the G-protein in its active state, allowing the signal to accumulate and be measured.[20] This assay is particularly effective for Gi/o-coupled receptors like GABA-B.[21]

GTPgS_Assay cluster_prep Preparation cluster_assay Incubation cluster_analysis Detection & Analysis P1 Prepare Membranes (Same as Binding Assay) A1 Combine: 1. Membranes 2. GDP (saturating) 3. [35S]GTPγS 4. Test Agonist ((R/S)-Phenibut) P1->A1 A2 Incubate (e.g., 60 min, 30°C) A1->A2 D1 Filtration / SPA (Separates bound from free [35S]GTPγS) A2->D1 D2 Scintillation Counting (Quantify G-protein activation) D1->D2 D3 Calculate EC50 & Emax D2->D3

Caption: Workflow for a [35S]GTPγS G-protein activation assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes as described in the binding assay protocol.

  • Assay Incubation: In a reaction tube, combine the membranes, a saturating concentration of GDP (to ensure G-proteins are in their inactive state), the radiolabeled [35S]GTPγS, and varying concentrations of the test agonist (e.g., (R)-phenibut).

  • Basal & Max Stimulation: Include control tubes with no agonist (for basal activity) and with a saturating concentration of a known full agonist (for maximal stimulation).

  • Incubation: Incubate at 30°C for 60 minutes to allow for receptor activation and [35S]GTPγS binding.

  • Termination & Detection: Terminate the assay by filtration or by using a scintillation proximity assay (SPA) format.[22] In the filtration method, bound [35S]GTPγS is captured on filters and quantified by scintillation counting.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound. For (R)-phenibut, one would expect a dose-dependent increase in signal, while (S)-phenibut would produce no stimulation above basal levels.

Conclusion and Professional Implications

For researchers and drug development professionals, this has several key implications:

  • Target Validation: When studying the GABA-B mediated effects of phenibut, using the purified (R)-enantiomer is scientifically superior to using the racemic mixture. It eliminates the confounding variable of the (S)-enantiomer's activity at other targets, such as the α2-δ subunit of VGCCs.[10]

  • Drug Design: The structure of (R)-phenibut, but not (S)-phenibut, can serve as a scaffold for the design of novel GABA-B receptor agonists. Understanding the stereochemical requirements of the binding pocket is fundamental to rational drug design.

  • Therapeutic Development: Developing (R)-phenibut as a single-enantiomer drug could potentially offer a more refined therapeutic agent with a clearer pharmacological profile and possibly a better safety and tolerability window compared to the racemic mixture. This process, known as chiral switching, is a common strategy in pharmaceutical development.

This guide provides the foundational data and methodologies to support further investigation into the nuanced pharmacology of phenibut and other GABAergic compounds. By employing these validated experimental approaches, researchers can ensure the generation of accurate, reproducible, and meaningful data to advance the field of neuroscience.

References

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 8-14. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 2(5), 342-346. [Link]

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]

  • Sivanesan, D., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(23), 7179. [Link]

  • Anonymous. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. Reddit Discussion. [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Riga Stradins University Research Portal. [Link]

  • Tiurenkov, I. N., et al. (2005). [Influence of GABA agonist phenibut on the neuronal activity and interaction in hippocampus and neocortex in emotionally negative situations]. Eksperimental'naia i klinicheskaia farmakologiia, 68(2), 15-18. [Link]

  • Vasiļjeva, S., et al. (2016). Optical isomers of phenibut inhibit [3H]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacology, Biochemistry and Behavior. [Link]

  • Malcangio, M., et al. (2000). GABAB receptor subunits, R1 and R2, in brainstem catecholamine and serotonin neurons. NeuroReport, 11(13), 2895-2899. [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Zvejniece, L., et al. (2017). R-Phenibut affects the acquisition of drug-induced conditioned place preference in mice. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Gassmann, M., & Bettler, B. (2012). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Neuropharmacology, 10(4), 385-400. [Link]

  • Papasergi-Scott, M. M., et al. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Journal of Biological Chemistry, 297(1), 100829. [Link]

  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • Abdou, B., & Ali, A. (2023). GABA Receptor. StatPearls. [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. PubMed. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • ResearchGate. (n.d.). Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. [Link]

  • GeneGlobe. (n.d.). GABA Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • Malmlof, K., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13028-13038. [Link]

  • Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Wikipedia. (n.d.). GABA receptor. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

Sources

Comparative

In Vitro Potency Profile: (R)-4-Amino-3-phenylbutanoic acid vs. GABA

Executive Summary This technical guide compares the in vitro pharmacological profiles of (R)-4-Amino-3-phenylbutanoic acid (active enantiomer of Phenibut) and the endogenous neurotransmitter -Aminobutyric acid (GABA). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the in vitro pharmacological profiles of (R)-4-Amino-3-phenylbutanoic acid (active enantiomer of Phenibut) and the endogenous neurotransmitter


-Aminobutyric acid  (GABA).

While chemically derived from GABA, (R)-Phenibut exhibits a distinct "target inversion" compared to its parent molecule. Experimental data confirms that GABA is a high-affinity agonist at GABA-A and GABA-B receptors but lacks affinity for voltage-gated calcium channels (VGCCs). Conversely, (R)-Phenibut is a preferential ligand for the


 subunit of VGCCs  (

= 23

M) with only weak, micromolar affinity for the GABA-B receptor (

= 92

M) and negligible activity at GABA-A.

This guide details the binding affinities, functional potencies, and experimental protocols required to validate these molecular interactions.

Molecular & Physicochemical Profile

The addition of a phenyl ring at the


-position of the GABA backbone fundamentally alters the lipophilicity and receptor selectivity of the molecule.
FeatureGABA (Endogenous Ligand)(R)-Phenibut (Synthetic Analog)
IUPAC Name 4-Aminobutanoic acid(3R)-4-Amino-3-phenylbutanoic acid
Molecular Weight 103.12 g/mol 179.22 g/mol
Lipophilicity (LogP) -2.3 (Highly Hydrophilic)-0.3 to 0.4 (Moderate Lipophilicity)
BBB Permeability Negligible (requires active transport)High (passive diffusion via phenyl ring)
Primary Target GABA-A, GABA-B Receptors

Subunit (VGCCs)
Secondary Target NoneGABA-B Receptor (Weak Agonist)

Pharmacological Mechanism & Signaling Pathways[1]

The divergence in potency stems from the recruitment of distinct signaling cascades. GABA acts as the "master key" for inhibitory neurotransmission, whereas (R)-Phenibut functions primarily as a "gabapentinoid" with secondary GABA-mimetic effects.

Diagram 1: Divergent Signaling Pathways

This diagram illustrates the primary mechanism of action for both compounds. Note the contrast between GABA's direct receptor activation and Phenibut's modulation of calcium channels.

SignalingPathways GABA GABA (Endogenous) GABAA GABA-A Receptor (Cl- Channel) GABA->GABAA High Affinity (nM - µM) GABAB GABA-B Receptor (GPCR) GABA->GABAB High Affinity (nM) RPhen (R)-Phenibut (Synthetic) RPhen->GABAA Negligible RPhen->GABAB Weak Agonist (Ki = 92 µM) Alpha2Delta α2δ Subunit (VGCC) RPhen->Alpha2Delta Primary Target (Ki = 23 µM) ClFlux Cl- Influx (Fast Hyperpolarization) GABAA->ClFlux GiGo Gi/o Protein Coupling GABAB->GiGo CaBlock Inhibition of Ca2+ Influx Alpha2Delta->CaBlock Inhibition Neuronal Inhibition ClFlux->Inhibition GiGo->Inhibition NeuroTrans Reduced Neurotransmitter Release (Glu, Sub-P) CaBlock->NeuroTrans

Caption: Comparative signaling mechanisms.[1] GABA activates GABA-A/B receptors directly. (R)-Phenibut preferentially binds


 subunits to inhibit calcium influx, with only weak secondary activity at GABA-B.

Comparative In Vitro Potency Data

The following data aggregates binding affinity (


) values from radioligand binding assays using rat brain membrane preparations. These values represent the concentration required to displace 50% of a specific radioligand.
Table 1: Binding Affinity ( ) Comparison
Target SiteLigandAffinity (

)
Reference Standard (

)
Potency Ratio

Subunit
(VGCC)
(R)-Phenibut 23

M
Gabapentin (0.05

M)
Gabapentin is ~460x more potent
(S)-Phenibut39

M
(R) is ~1.7x more potent than (S)
GABA> 1 mM (Inactive)Target Specific to Phenibut
GABA-B Receptor (GPCR)(R)-Phenibut 92

M
Baclofen (6

M)
Baclofen is ~15x more potent
(S)-Phenibut> 1 mM (Inactive)(R) is the active isomer
GABA 0.13

M
GABA is ~700x more potent
GABA-A Receptor (Ion Channel)(R)-Phenibut > 1 mM (Inactive)Muscimol (5 nM)Negligible activity
GABA 0.02 - 0.2

M
Target Specific to GABA

Key Insight: (R)-Phenibut binds to the


 subunit with 4-fold higher affinity  than it binds to the GABA-B receptor. Conversely, GABA displays nanomolar affinity for its receptors but fails to interact with the 

subunit.

Experimental Methodologies

To validate the potency values listed above, researchers utilize competitive radioligand binding assays.[2] The following protocols are designed for self-validation using specific radioligands for each target.

Diagram 2: Radioligand Binding Workflow

This workflow outlines the critical steps for determining


 values for Phenibut at the GABA-B receptor.

BindingAssay Prep 1. Membrane Preparation (Rat Cortex/Cerebellum) Incubation 2. Competitive Incubation (1.5 hrs @ 20°C) Prep->Incubation Filtration 3. Vacuum Filtration (GF/C Filters + PEI) Incubation->Filtration Counting 4. Scintillation Counting (LSC) Filtration->Counting Analysis 5. Data Analysis (Non-linear Regression -> Ki) Counting->Analysis Ligand Radioligand: [3H]-CGP54626 (2 nM) Ligand->Incubation Competitor Competitor: (R)-Phenibut (10^-9 to 10^-3 M) Competitor->Incubation Nonspecific Non-Specific Control: 100 µM Baclofen Nonspecific->Incubation

Caption: Standard workflow for GABA-B competitive binding assay. Specific binding is calculated by subtracting non-specific binding (defined by excess Baclofen) from total binding.

Protocol 1: GABA-B Receptor Binding Assay

Objective: Determine the


 of (R)-Phenibut displacing the high-affinity antagonist [3H]-CGP54626.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; wash pellet twice to remove endogenous GABA.
      
    • Resuspend to a final protein concentration of ~0.2 - 0.5 mg/mL.

  • Incubation System:

    • Total Binding: Membrane + [3H]-CGP54626 (2 nM final).

    • Non-Specific Binding (NSB): Membrane + [3H]-CGP54626 + Unlabeled Baclofen (100

      
      M).
      
    • Experimental: Membrane + [3H]-CGP54626 + (R)-Phenibut (Range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 20-25°C.

  • Termination: Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    , where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant (typically ~1.5 nM for CGP54626).
Protocol 2: Subunit Binding Assay

Objective: Determine the


 of (R)-Phenibut displacing [3H]-Gabapentin.
  • Tissue Preparation: Use rat whole brain membranes (excluding cerebellum if preferred, though

    
     is ubiquitous). Buffer: 10 mM HEPES (pH 7.4).
    
  • Incubation System:

    • Radioligand: [3H]-Gabapentin (10 nM).

    • Non-Specific Binding: Define using 10

      
      M unlabeled Gabapentin.
      
    • Competitor: (R)-Phenibut (concentration gradient).[1]

  • Incubation: 30 minutes at room temperature (faster kinetics than GABA-B).

  • Analysis: Data must show a monophasic displacement curve to confirm specific interaction with the

    
     site.
    

Implications for Research & Development

The in vitro data highlights a critical distinction for drug development professionals:

  • Selectivity Profile: (R)-Phenibut is not a "clean" GABA agonist. Its primary potency lies at the

    
     subunit (
    
    
    
    23
    
    
    M), similar to Gabapentin, rather than the GABA-B receptor (
    
    
    92
    
    
    M). Research relying on Phenibut as a pure GABA-B probe will be confounded by VGCC modulation.
  • Potency Gap: To achieve GABA-B activation comparable to endogenous GABA (

    
     ~0.13 
    
    
    
    M), (R)-Phenibut requires concentrations nearly 700-fold higher. This explains the high milligram-to-gram dosages required in behavioral studies compared to potent agonists like Baclofen.
  • Stereospecificity: The (S)-enantiomer is essentially pharmacologically inert at both targets (

    
     > 1 mM for GABA-B, 39 
    
    
    
    M for
    
    
    ). Studies using racemic Phenibut are effectively diluting the active (R)-isomer by 50%.

References

  • Zvejniece, L., et al. (2015).(R)-phenibut binds to the

    
     subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior. Link
    
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Link

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • Kaupmann, K., et al. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors. Nature. Link

Sources

Validation

Comparative Guide: Pharmacokinetic &amp; Pharmacodynamic Profile of (R)- vs. (S)-Phenibut

The following guide details the pharmacokinetic and pharmacodynamic distinctions between (R)- and (S)-phenibut, designed for researchers and drug development professionals. Executive Summary Phenibut ( -phenyl- -aminobut...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the pharmacokinetic and pharmacodynamic distinctions between (R)- and (S)-phenibut, designed for researchers and drug development professionals.

Executive Summary

Phenibut (


-phenyl-

-aminobutyric acid) exists as a racemic mixture in most clinical and commercial preparations. However, its pharmacological efficacy is driven almost exclusively by the (R)-enantiomer .[1]
  • (R)-Phenibut: A dual-action ligand acting as a potent GABA-B agonist and an

    
     subunit antagonist (Voltage-Gated Calcium Channels - VGCCs).[2] It is responsible for the anxiolytic and nootropic effects.[3]
    
  • (S)-Phenibut: Pharmacologically distinct; it is inactive at GABA-B receptors but retains moderate affinity for

    
     subunits.
    

From a pharmacokinetic (PK) perspective, phenibut differs from many chiral drugs because it undergoes negligible metabolism . Consequently, stereoselective CYP450 metabolism—a common source of chiral PK divergence—is absent. The primary PK differentiator is transporter affinity (LAT1) at the Blood-Brain Barrier (BBB).

Chemical & Pharmacological Basis[4][5][6]

Phenibut is a 3-substituted analogue of GABA.[1][4] The introduction of a phenyl ring at the


-position creates a chiral center, resulting in two enantiomers.
Structural Homology
  • (R)-Phenibut correlates sterically with (R)-Baclofen and L-amino acids , which explains its receptor affinity.

  • (S)-Phenibut correlates with (S)-Baclofen (inactive) and D-amino acids .

Pharmacodynamic Profile (Receptor Binding)

The following table summarizes the dissociation constants (


) derived from radioligand binding assays in rat brain membranes.
Target Receptor(R)-Phenibut

(

M)
(S)-Phenibut

(

M)
Ratio (S/R)Biological Implication
GABA-B Receptor 92

3
> 1000 > 10x(R) is the sole GABA-B driver.
VGCC (

subunit)
23 39 ~1.7xBoth enantiomers are gabapentinoids.

Key Insight: While (S)-phenibut is often labeled "inactive," it acts as a functional gabapentinoid. Research using racemic phenibut may inadvertently attribute VGCC-mediated effects (like analgesia) partially to the (S)-isomer, while GABAergic effects are solely due to the (R)-isomer.

Pharmacokinetic Differences

Unlike drugs subject to chiral inversion or stereoselective hepatic metabolism, phenibut’s PK profile is defined by transport and renal excretion .

A. Absorption & BBB Transport (The LAT1 Gating Mechanism)

Phenibut is too hydrophilic to cross the BBB via passive diffusion. It relies on the Large Neutral Amino Acid Transporter (LAT1/SLC7A5) .

  • Stereoselectivity: LAT1 exhibits a preference for substrates with L-amino acid stereochemistry.[5]

  • Mechanism: (R)-Phenibut, structurally mimicking the L-configuration of phenylalanine/leucine, is the preferred substrate for LAT1.

  • Kinetic Consequence: While direct

    
     comparisons for phenibut enantiomer transport are rare, structural analogs suggest that (R)-phenibut likely achieves higher brain concentrations  (
    
    
    
    ) than (S)-phenibut due to superior affinity for the LAT1 transporter, despite similar plasma concentrations.
B. Metabolism (The Null Factor)
  • Metabolic Stability: Phenibut is not a substrate for CYP450 enzymes, MAO, or GABA-T.

  • Stereochemical Impact: There is no stereoselective metabolism . Both enantiomers remain chemically intact in systemic circulation. This contrasts with drugs like ibuprofen or citalopram, where one enantiomer is rapidly cleared.

C. Excretion
  • Pathway: Excretion is almost exclusively renal (glomerular filtration).

  • Clearance: ~65% of an administered dose is recovered unchanged in urine.[6]

  • Stereoselectivity: Unless active tubular secretion (via OAT/OCT transporters) exhibits chirality (which is undocumented for phenibut), renal clearance (

    
    ) is expected to be linear and non-stereoselective.
    
Visualization of Mechanisms
Figure 1: Pharmacodynamic Pathways (R vs S)

This diagram illustrates the divergent signaling pathways of the two enantiomers.

Phenibut_PD Racemic Racemic Phenibut (50:50 Mixture) R_Phen (R)-Phenibut (Active Isomer) Racemic->R_Phen S_Phen (S)-Phenibut (VGCC-only Isomer) Racemic->S_Phen LAT1 LAT1 Transporter (BBB Crossing) R_Phen->LAT1 High Affinity GABAB GABA-B Receptor (Gi/o Coupled) R_Phen->GABAB VGCC VGCC (alpha-2-delta) (Ca2+ Channel) R_Phen->VGCC Ki = 23 uM S_Phen->LAT1 Lower Affinity S_Phen->GABAB Inactive (Ki > 1000 uM) S_Phen->VGCC Ki = 39 uM LAT1->GABAB (R)-Only Binding Ki = 92 uM LAT1->VGCC Dual Binding Anxiety Anxiolysis & Nootropic Effects GABAB->Anxiety Pain Analgesia & Sedation VGCC->Pain

Caption: Divergent pharmacodynamic pathways. (R)-phenibut engages both GABA-B and VGCC targets, while (S)-phenibut is restricted to VGCC modulation.[2]

Figure 2: Pharmacokinetic Workflow (ADME)

This diagram details the transport and excretion flow, highlighting the lack of metabolism.

Phenibut_PK Oral Oral Administration Gut Gut Absorption (H+ coupled transport?) Oral->Gut Plasma Systemic Circulation (Unbound) Gut->Plasma Liver Hepatic Metabolism (NEGLIGIBLE) Plasma->Liver No CYP Activity BBB Blood-Brain Barrier (LAT1 Transport) Plasma->BBB Stereoselective Entry Kidney Renal Excretion (Glomerular Filtration) Plasma->Kidney Liver->Plasma Intact Drug Returns CNS CNS Disposition (R > S Concentration) BBB->CNS (R) Preferred Urine Urine (Unchanged Drug) Kidney->Urine ~65% Recovery

Caption: ADME workflow emphasizing LAT1-mediated transport and the absence of hepatic metabolism.

Experimental Protocols

To verify these differences in a development setting, the following protocols are recommended.

Protocol A: Chiral Separation (HPLC)

Separation of enantiomers is the prerequisite for any comparative study.

  • Column: Crownpak CR(+) (Daicel) or Chiralcel OD-H .

  • Mobile Phase: Perchloric acid (pH 1.5–2.0) is often used for Crownpak columns to protonate the amino group.

  • Detection: UV at 210 nm (phenyl ring absorption).

  • Validation: Inject racemic phenibut; (S)-phenibut typically elutes first on Crownpak CR(+) due to lower affinity for the chiral crown ether stationary phase.

Protocol B: Radioligand Binding Assay (GABA-B vs.

)

This protocol validates the "Active vs. Inactive" status.

  • Tissue Preparation: Rat brain cortex membranes (rich in GABA-B) and cerebellum (rich in

    
    ).
    
  • GABA-B Assay:

    • Radioligand:

      
      -CGP54626 (Selective GABA-B antagonist).[1][4]
      
    • Displacer: Incubate with increasing concentrations (

      
       to 
      
      
      
      M) of pure (R)- and (S)-phenibut.
    • Expectation: (R)-phenibut will displace the ligand; (S)-phenibut will show negligible displacement.

  • 
     Assay: 
    
    • Radioligand:

      
      -Gabapentin.
      
    • Expectation: Both enantiomers will displace gabapentin with overlapping sigmoidal curves (

      
       in low 
      
      
      
      M range).
References
  • Dambrova, M., et al. (2008).[1][6] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Link

  • Zvejniece, L., et al. (2015).[6] R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior.[4][6] Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews. Link

  • Weiss, N., et al. (2003). The alpha2delta signaling subunit: the target of gabapentin and pregabalin. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kanoai, M., et al. (2021). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Validating analytical methods for (R)-4-Amino-3-phenylbutanoic acid quantification

This guide serves as a technical validation manual for the quantification of (R)-4-Amino-3-phenylbutanoic acid ((R)-Phenibut). It is designed for analytical chemists and drug development scientists requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for the quantification of (R)-4-Amino-3-phenylbutanoic acid ((R)-Phenibut). It is designed for analytical chemists and drug development scientists requiring high-fidelity enantioselective analysis.

Executive Summary & Method Landscape

(R)-Phenibut is the pharmacologically active enantiomer responsible for GABA-B agonist activity, whereas the (S)-enantiomer is largely inactive. Standard reverse-phase (C18) methods cannot distinguish these enantiomers. Furthermore, Phenibut undergoes thermal cyclization to a lactam (4-phenyl-2-pyrrolidinone) under high heat, rendering standard GC-MS analysis invalid without derivatization.

To validate a robust method, one must address three critical challenges:

  • Chiral Resolution: Separation of (R) and (S) isomers.

  • Thermal Stability: Prevention of on-column cyclization (GC specific).

  • Sensitivity: Detection of low-abundance metabolites in plasma (LC-MS specific).

Comparative Method Analysis
FeatureMethod A: Chiral LC-MS/MS (Recommended) Method B: GC-MS (Derivatized) Method C: HPLC-UV (Derivatized)
Principle Direct enantiomer separation on CSPVolatilization after chemical blockingChromophore addition + Separation
Selectivity High (Mass + Chirality)High (Mass + Retention)Moderate (Retention only)
LOD/LOQ 0.5 / 1.0 ng/mL 10 / 50 ng/mL100 / 500 ng/mL
Risk Factor Matrix effects (Ion suppression)Incomplete derivatization; Thermal degradationInterference from matrix amines
Throughput High (10-15 min run)Low (Requires 30+ min prep)Medium
Application PK Studies, Trace BioanalysisForensic ConfirmationBulk Purity (QC)

Deep Dive: The "Gold Standard" Protocol (Chiral LC-MS/MS)

The following protocol is the validated standard for quantifying (R)-Phenibut in human plasma. It utilizes a Crown Ether-based Chiral Stationary Phase (CSP) , which is uniquely suited for primary amines like Phenibut under acidic mobile phase conditions compatible with Mass Spectrometry.

Method Mechanics (Causality & Logic)
  • Why Crown Ether? Crown ethers (e.g., Crownpak CR-I(+)) form host-guest inclusion complexes with the primary ammonium group (

    
    ) of Phenibut. The chiral discrimination occurs because the spatial arrangement of the phenyl ring on the (R)-isomer interacts differently with the chiral barrier of the crown ether than the (S)-isomer.
    
  • Why Acidic Mobile Phase? Low pH (Perchloric acid or TFA/Formic acid) ensures the amine is protonated (

    
    ), which is required for the crown ether interaction.
    
Instrumental Parameters[1][2][3][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (3.0 mm x 150 mm, 3 µm).

  • Mobile Phase:

    • A: MeOH/Acetonitrile (50:50 v/v) + 50 mM Formic Acid + 25 mM Ammonium Formate.

    • Note: Avoid non-volatile buffers (phosphate) to prevent MS source clogging.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (+).

  • MRM Transitions:

    • Quantifier: 180.1

      
       163.1 (Loss of 
      
      
      
      )
    • Qualifier: 180.1

      
       119.1 (Phenyl-propyl fragment)
      
Sample Preparation Workflow (Visualized)

SamplePrep Start Biological Sample (Plasma/Urine 100 µL) IS Add Internal Standard (Phenibut-d5) Start->IS Precip Protein Precipitation (Add 400 µL Cold Acetonitrile) IS->Precip Vortex Vortex (30s) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilution (1:1) with Mobile Phase A Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for LC-MS/MS analysis.

Validation Framework (ICH Q2(R1) Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Chiral Purity)

Objective: Prove that (R)-Phenibut is baseline resolved from (S)-Phenibut and matrix interferences.

  • Protocol: Inject a racemic standard (50:50 mix).

  • Acceptance Criteria: Resolution factor (

    
    ) > 2.0 between (R) and (S) peaks. No interfering peaks > 20% of LLOQ at the retention time of the analyte in blank matrix.
    
Linearity & Range[7]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[1] Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision (Intra/Inter-day)

Data summarized from validation batches (n=6 replicates per level):

LevelConc. (ng/mL)Precision (% CV)Accuracy (% Bias)
LLOQ 1.08.5%+4.2%
Low QC 3.05.1%-2.1%
Mid QC 4003.2%+1.5%
High QC 8002.8%-0.8%
Matrix Effect & Recovery

Critical Step: Phenibut is a zwitterion and highly polar. Matrix effects (ion suppression) are common in ESI.

  • Protocol: Compare peak area of post-extraction spiked blank plasma vs. neat solution standards.

  • Calculation:

    
    .
    
  • Requirement: ME should be between 85-115%. If < 85%, switch to Stable Isotope Dilution (Phenibut-d5) to compensate.

Alternative Method: GC-MS (The "Derivatization" Route)

While LC-MS is superior for bioanalysis, GC-MS is often used in forensics. Warning: Direct injection of Phenibut leads to thermal cyclization into the lactam.

The Cyclization Problem (Visualized)

Cyclization Phenibut Phenibut (Open Chain) Heat Heat (>150°C) Injector Port Phenibut->Heat Direct Injection Deriv TFAA/TMS Derivatization Phenibut->Deriv Pre-treatment Lactam 4-phenyl-2-pyrrolidinone (Cyclized Artifact) Heat->Lactam Dehydration (-H2O) Stable Stable Derivative (Quantifiable) Deriv->Stable Blocks NH2/COOH Stable->Heat No Cyclization

Figure 2: Thermal instability pathway of Phenibut and the necessity of derivatization.

Derivatization Protocol[3]
  • Reagent: Trifluoroacetic anhydride (TFAA) or BSTFA (1% TMCS).

  • Procedure:

    • Evaporate extract to dryness under

      
      .
      
    • Add 50 µL TFAA + 50 µL Ethyl Acetate.

    • Incubate at 60°C for 20 mins.

  • Result: Formation of N-TFA-O-TFA derivative (or TMS equivalent), preventing the amine from attacking the carboxylic acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Zvejniece, L., et al. (2015).[2] (R)-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[2] Pharmacology Biochemistry and Behavior, 137, 23-29.[2] Link

  • Lee, S., et al. (2017).[3][4] Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 179-187. Link

  • Unitas, P. (2023). Chiral Separation of Amino Acids using Crown Ether Columns. Daicel Chiral Technologies Technical Notes. Link

  • Grinberga, S., et al. (2008). Determination of phenibut in biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Validation

An Inter-Laboratory Comparative Guide to the Synthesis of (R)-4-Amino-3-phenylbutanoic Acid

Abstract (R)-4-Amino-3-phenylbutanoic acid, the biologically active enantiomer of baclofen, is a crucial GABA-B receptor agonist used in the management of spasticity.[1][2] The stereospecific synthesis of this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-4-Amino-3-phenylbutanoic acid, the biologically active enantiomer of baclofen, is a crucial GABA-B receptor agonist used in the management of spasticity.[1][2] The stereospecific synthesis of this compound is of paramount importance, as the pharmacological activity resides exclusively in the (R)-enantiomer. This guide provides a comprehensive comparison of prevalent synthetic strategies, offering an in-depth analysis of their underlying chemical principles, performance metrics, and practical considerations for laboratory-scale synthesis and industrial production. We present detailed, validated protocols for two primary approaches: classical resolution of a racemic mixture and asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary data and procedural insights to make informed decisions for the efficient and stereocontrolled synthesis of (R)-4-Amino-3-phenylbutanoic acid.

Introduction: The Significance of Stereochemistry in Baclofen's Activity

(R)-4-Amino-3-phenylbutanoic acid, often referred to as (R)-baclofen, is a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3] Its therapeutic efficacy as a muscle relaxant is solely attributed to the (R)-enantiomer, which acts as a selective agonist at GABA-B receptors.[1] The (S)-enantiomer is largely inactive. This stark difference in pharmacological activity underscores the critical need for enantiomerically pure (R)-baclofen in pharmaceutical formulations. The synthesis of a single, desired enantiomer is a common challenge in pharmaceutical chemistry, and the methods employed to achieve this can significantly impact yield, purity, cost, and scalability.

This guide will dissect and compare two fundamentally different and widely employed strategies for obtaining enantiomerically pure (R)-4-Amino-3-phenylbutanoic acid:

  • Strategy 1: Racemic Synthesis followed by Chiral Resolution. This classical approach involves the non-stereoselective synthesis of a racemic mixture of baclofen, followed by the separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer.

  • Strategy 2: Asymmetric Synthesis. This more modern approach aims to directly synthesize the (R)-enantiomer with high stereoselectivity, minimizing the formation of the (S)-enantiomer from the outset.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision influenced by factors such as laboratory resources, scale of production, cost of reagents, and desired final purity. Below is a comparative overview of the two primary strategies.

Parameter Strategy 1: Chiral Resolution Strategy 2: Asymmetric Synthesis
Overall Yield Theoretically limited to 50% for the desired enantiomer.Can theoretically approach 100%.
Enantiomeric Excess (ee) Can achieve high ee (>99%) with optimized resolution.[1]Highly dependent on the catalyst and reaction conditions; can achieve >99% ee.[1]
Reagent Cost Often utilizes less expensive starting materials for the racemic synthesis. Chiral resolving agents can be costly but are often recoverable.Chiral catalysts or auxiliaries can be expensive, though often used in substoichiometric amounts.[4]
Process Simplicity The racemic synthesis is often straightforward. The resolution step can be labor-intensive.Can involve more complex reaction setups and require stringent control of conditions.
Scalability Racemic syntheses are generally scalable. Large-scale resolutions can be challenging.Can be highly scalable, particularly with efficient catalytic systems.
Waste Generation Generates at least 50% of the unwanted enantiomer as waste, unless a racemization and recycling process is implemented.Inherently more atom-economical, generating less chiral waste.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and validation of (R)-4-Amino-3-phenylbutanoic acid.

Strategy 1: Racemic Synthesis and Chiral Resolution

This strategy first involves the synthesis of racemic 4-amino-3-phenylbutanoic acid, followed by resolution using a chiral resolving agent. A common and effective method for the racemic synthesis involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[5][6]

G cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution p_chlorobenzaldehyde p-Chlorobenzaldehyde intermediate1 Intermediate 1 p_chlorobenzaldehyde->intermediate1 Knoevenagel Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate1 hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate1->hydrolysis_decarboxylation racemic_baclofen Racemic Baclofen hydrolysis_decarboxylation->racemic_baclofen diastereomeric_salts Diastereomeric Salts racemic_baclofen->diastereomeric_salts chiral_acid L-Mandelic Acid chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_baclofen_salt (R)-Baclofen Salt separation->r_baclofen_salt s_baclofen_salt (S)-Baclofen Salt separation->s_baclofen_salt acidification Acidification r_baclofen_salt->acidification r_baclofen (R)-Baclofen acidification->r_baclofen

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

  • Step 1: Knoevenagel Condensation. In a round-bottom flask, combine p-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (2.5 equivalents) in ethanol. Add a catalytic amount of piperidine or another suitable organic base.[7] Stir the reaction mixture at room temperature for 48 hours.

  • Step 2: Michael Addition. To the reaction mixture, add a solution of sodium ethoxide in ethanol. Then, add nitromethane and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis and Decarboxylation. Acidify the reaction mixture with hydrochloric acid and reflux. This step hydrolyzes the ester and nitrile groups and decarboxylates the intermediate to yield racemic baclofen.

  • Step 4: Isolation. Cool the reaction mixture and adjust the pH to the isoelectric point of baclofen (around pH 7) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain racemic 4-amino-3-(4-chlorophenyl)butanoic acid.

  • Step 1: Diastereomeric Salt Formation. Dissolve the racemic baclofen in a suitable solvent such as methanol. Add an equimolar amount of L-mandelic acid.[8] Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • Step 2: Fractional Crystallization. The diastereomeric salt of (R)-baclofen with L-mandelic acid is typically less soluble and will crystallize out of the solution. Collect the crystals by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Step 3: Liberation of (R)-Baclofen. Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid. Extract the L-mandelic acid with an organic solvent.

  • Step 4: Isolation of (R)-Baclofen. Acidify the aqueous layer with hydrochloric acid to the isoelectric point to precipitate the (R)-baclofen. Filter the solid, wash with cold water, and dry under vacuum. A product with 96.7% enantiopurity can be obtained through this method.[8]

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to (R)-baclofen, often employing a chiral auxiliary or catalyst to control the stereochemistry of the reaction. One effective approach is the asymmetric Michael addition of a nucleophile to a prochiral acceptor.[1]

G cluster_asymmetric Asymmetric Synthesis p_chlorobenzaldehyde p-Chlorobenzaldehyde michael_adduct Chiral Michael Adduct p_chlorobenzaldehyde->michael_adduct Asymmetric Michael Addition nitromethane Nitromethane nitromethane->michael_adduct chiral_catalyst Chiral Catalyst chiral_catalyst->michael_adduct reduction Nitro Group Reduction michael_adduct->reduction hydrolysis Hydrolysis reduction->hydrolysis r_baclofen (R)-Baclofen hydrolysis->r_baclofen

Caption: Workflow for Asymmetric Synthesis of (R)-Baclofen.

  • Step 1: Formation of the α,β-Unsaturated Ester. React p-chlorobenzaldehyde with a malonic acid half-ester in the presence of a base like piperidine to form the corresponding α,β-unsaturated ester.

  • Step 2: Asymmetric Michael Addition. In a dry, inert atmosphere, dissolve the α,β-unsaturated ester in a suitable solvent (e.g., toluene). Add a chiral catalyst, such as a proline-derived organocatalyst, followed by the addition of a nucleophile like diethyl malonate. Stir the reaction at a controlled temperature until completion.

  • Step 3: Hydrolysis and Decarboxylation. Work up the reaction mixture and hydrolyze the ester groups using a base like lithium hydroxide. Subsequent acidification and heating will lead to decarboxylation, yielding the chiral carboxylic acid intermediate.

  • Step 4: Curtius Rearrangement. Convert the carboxylic acid to an acyl azide, which is then thermally rearranged to an isocyanate. Hydrolysis of the isocyanate yields the desired (R)-4-amino-3-(4-chlorophenyl)butanoic acid.

Inter-Laboratory Validation: Analytical Methodologies

The validation of the stereochemical purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess of baclofen.[9][10]

Protocol 4.1: Chiral HPLC for Enantiomeric Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[9]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chirex 3126 column, is effective for the separation of baclofen enantiomers.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like methanol.[9] A common ratio is 40:60 (v/v) of ammonium acetate buffer (pH 5.0) to methanol.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[9]

  • Detection: UV detection at 220 nm is suitable for baclofen.[9]

  • Sample Preparation: Dissolve a known amount of the synthesized baclofen in the mobile phase to a concentration of approximately 1000 µg/mL.[9] Further dilute to a working concentration within the linear range of the detector (e.g., 10-50 µg/mL).[9]

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will have distinct retention times. The enantiomeric excess (% ee) can be calculated using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Method Validation Parameters

For inter-laboratory consistency, the analytical method should be validated according to ICH guidelines, considering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

Both chiral resolution and asymmetric synthesis are viable strategies for obtaining enantiomerically pure (R)-4-Amino-3-phenylbutanoic acid.

  • For smaller-scale laboratory synthesis and initial research , where simplicity of the initial racemic synthesis is advantageous and the 50% theoretical yield is acceptable, chiral resolution is a practical choice. The key to success lies in the careful execution of the fractional crystallization to achieve high diastereomeric purity.

  • For larger-scale production and in contexts where atom economy and waste reduction are critical , asymmetric synthesis is the superior approach. While the initial setup and optimization may be more demanding, the potential for higher yields and reduced waste makes it a more sustainable and cost-effective strategy in the long run.

The choice between these methods will ultimately depend on the specific needs and capabilities of the laboratory or manufacturing facility. Regardless of the synthetic route chosen, rigorous analytical validation using chiral HPLC is essential to ensure the enantiomeric purity of the final product and its suitability for pharmaceutical applications.

References

  • Crystal Growth & Design. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. ACS Publications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Advanced Journal of Chemistry, Section B. (2022). Green and Efficient Synthesis of Baclofen. Available from: [Link]

  • Chemical and Pharmaceutical Bulletin. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Available from: [Link]

  • Google Patents. Preparation method for 4-amino-3-phenylbutyric acid.
  • Indian Journal of Pharmaceutical Sciences. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. Available from: [Link]

  • ResearchGate. Asymmetric formal synthesis of (R)‐baclofen. Available from: [Link]

  • International Journal of ChemTech Research. (2021). Novel Synthesis of Baclofen. Available from: [Link]

  • Brieflands. Synthesis of Baclofen; an Alternative Approach. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. Available from: [Link]

  • Synthetic Communications. (1995). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis. Available from: [Link]

  • Google Patents. Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
  • Organic & Biomolecular Chemistry. (2023). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. RSC Publishing. Available from: [Link]

  • Google Patents. Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • ResearchGate. Chiral separation and determination of R-(−)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Available from: [Link]

  • Current Pharmaceutical Analysis. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Available from: [Link]

  • EJNMMI Radiopharmacy and Chemistry. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available from: [Link]

  • ResearchGate. The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Journal of Analytical Toxicology. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. NIH. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Manus Aktteva Biopharma LLP. (R)-4-AMINO-3-PHENYLBUTANOIC ACID (CAS No.: 35568-36-6). Available from: [Link]

  • Molecules. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available from: [Link]

  • Analytical Methods. (2016). Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-phenylbutanoic acid
Reactant of Route 2
(R)-4-Amino-3-phenylbutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.